Heptyl octanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-9-11-13-15(16)17-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXWLJYLYILFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195382 | |
| Record name | Heptyl octanoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless, oily liquid with a green odour | |
| Record name | Heptyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Heptyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/24/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
160.00 °C. @ 14.00 mm Hg | |
| Record name | Heptyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, 1 ml in 3 ml 90% alcohol (in ethanol) | |
| Record name | Heptyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/24/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8520 (30°) | |
| Record name | Heptyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/24/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4265-97-8 | |
| Record name | Heptyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyl octanoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEPTYL OCTANOATE | |
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| Record name | Heptyl octanoate | |
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| Record name | Heptyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.048 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV47OTT39J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Heptyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-10 °C | |
| Record name | Heptyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Heptyl Octanoate: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl octanoate (CAS No. 4265-97-8) is a fatty acid ester recognized for its characteristic oily, green, and fruity aroma.[1] It belongs to the class of organic compounds known as fatty acid esters, which are derivatives of a carboxylic acid and an alcohol.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development. This compound is primarily utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics.[2]
Chemical Structure and Identification
This compound is the ester formed from the condensation of octanoic acid and heptan-1-ol. Its structure consists of a fifteen-carbon backbone.
-
IUPAC Name: this compound[2]
-
SMILES: CCCCCCCC(=O)OCCCCCCC[2]
-
InChI Key: TZXWLJYLYILFGM-UHFFFAOYSA-N[2]
-
Synonyms: Heptyl caprylate, Octanoic acid, heptyl ester, n-Heptyl n-octanoate[2][3]
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₃₀O₂ | [2][3][4] |
| Molecular Weight | 242.40 g/mol | [2][3][4] |
| Physical Description | Colorless, oily liquid with a green odor. | [2] |
| Melting Point | -10 °C to -11 °C | [4][5] |
| Boiling Point | 160 °C @ 14.00 mm Hg 291 °C @ 760.00 mm Hg | [5] |
| Density | 0.852 g/cm³ (at 30°C) | [2] |
| Vapor Pressure | 0.002 mmHg @ 25.00 °C (estimated) | [5] |
| Flash Point | 130 °C (266 °F) TCC | [5] |
| Water Solubility | Insoluble | [2] |
| Solubility in Alcohol | Soluble (1 mL in 3 mL of 90% ethanol) | [2] |
| Refractive Index | 1.434 | [2] |
| logP (Octanol/Water) | 5.9 - 6.39 (estimated) | [2][5] |
Experimental Protocols
Synthesis via Fischer-Speier Esterification
This compound is typically synthesized via the Fischer-Speier esterification, which involves the acid-catalyzed reaction between octanoic acid and n-heptanol.[6] The removal of water drives the reaction equilibrium towards the formation of the ester.[6]
References
- 1. Showing Compound this compound (FDB015076) - FooDB [foodb.ca]
- 2. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. This compound [stenutz.eu]
- 5. This compound, 4265-97-8 [thegoodscentscompany.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Heptyl Octanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Heptyl Octanoate, a fatty acid ester recognized for its applications in the flavor and fragrance industries. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and a visual representation of the synthetic workflow.
Chemical Identity and Synonyms
This compound is chemically identified by the CAS Number 4265-97-8 .[1][2][3][4][5][6][7] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
| Identifier Type | Value |
| IUPAC Name | This compound[5][8] |
| Synonyms | Heptyl caprylate[1][2][3][4][5][6], Octanoic acid, heptyl ester[2][3][4][5], FEMA No. 2553[1][3][5], Heptyl octylate[2][3], n-Heptyl n-octanoate[5], Caprylic acid, heptyl ester[6], AI3-31018[3][5], EINECS 224-252-8[3][4], NSC 23958[3][6], UNII-RV47OTT39J[3][4] |
| Molecular Formula | C15H30O2[1][4][8] |
| Molecular Weight | 242.40 g/mol [1][5][8] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound, providing essential data for experimental design and application.
| Property | Value | Source |
| Appearance | Colorless, oily liquid with a green, waxy, and fruity odor. | [6] |
| Boiling Point | 160 °C at 14 mmHg | [5] |
| Melting Point | -10 °C | [5] |
| Density | 0.866 g/cm³ | [6] |
| Refractive Index | 1.437 | [6] |
| Solubility | Insoluble in water.[5][6] Soluble in alcohol. | [4] |
| Flash Point | 130 °C | [6] |
| logP | 5.9 | [5] |
Experimental Protocol: Synthesis of this compound via Fischer Esterification
This compound is typically synthesized through the direct esterification of n-heptanol and n-octanoic acid, a process known as Fischer esterification.[7] This acid-catalyzed reaction involves the formation of an ester and water.
Materials:
-
n-Octanoic acid
-
n-Heptanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of n-octanoic acid and a slight excess of n-heptanol. Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is formed.
-
Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess n-heptanol using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound via Fischer esterification.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. US3950365A - Method for purification of fatty acid mixtures - Google Patents [patents.google.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macbeth-project.eu [macbeth-project.eu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. echemi.com [echemi.com]
- 8. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Natural Occurrence of Heptyl Octanoate in Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence of heptyl octanoate, a volatile ester with potential applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemistry and biosynthesis of this compound.
Introduction
This compound (C₁₅H₃₀O₂) is a fatty acid ester characterized by a waxy, oily, and green tropical fruit aroma. While its presence in the plant kingdom is not widespread, it has been identified as a minor to significant component of the essential oils of certain plant species, particularly within the Apiaceae family. Understanding its natural distribution, concentration, and biosynthetic pathways is crucial for exploring its potential applications.
Quantitative Occurrence of this compound in Plants
The available quantitative data on the natural occurrence of this compound is limited but points towards the Heracleum genus as a key source. The following table summarizes the documented findings.
| Plant Species | Common Name | Plant Part | Concentration (% of Essential Oil) | Analytical Method |
| Heracleum dissectum | Dissected Hogweed | Seed | 1.2%[1] | GC-MS |
| Heracleum paphlagonicum | - | Fruit | < 0.10%[2] | GC/MS |
Note: Several studies on other Heracleum species have identified the closely related compound, octyl octanoate, as a major constituent of their essential oils, suggesting a generic predisposition for the production of such esters within this genus[1][3].
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is believed to follow the general pathway for fatty acid ester formation. This process primarily involves the lipoxygenase (LOX) pathway and the action of alcohol acyltransferases (AATs)[4][5]. Fatty acids serve as the precursors for both the alcohol and acyl-CoA moieties required for ester synthesis[6][7][8][9][10].
The proposed biosynthetic pathway can be visualized as follows:
Caption: Proposed biosynthetic pathway of this compound in plants.
Experimental Protocols
The identification and quantification of this compound in plant materials are typically achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Detailed Methodology for HS-SPME-GC-MS Analysis
This protocol provides a general framework for the analysis of this compound in plant tissues. Optimization of parameters may be required for specific plant matrices.
4.1.1. Sample Preparation
-
Collection: Collect fresh plant material (e.g., seeds, fruits).
-
Homogenization: Homogenize a known weight of the plant material (e.g., 1-5 g) into a fine powder or slurry. For essential oil analysis, hydrodistillation of the plant material is performed prior to GC-MS analysis.
-
Vial Preparation: Place the homogenized sample into a headspace vial (e.g., 20 mL). Add a saturated solution of NaCl to inhibit enzymatic activity and improve the release of volatile compounds. A small magnetic stir bar can be added for agitation.
4.1.2. HS-SPME Procedure
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds.
-
Incubation: Place the vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with or without agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of volatile compounds.
4.1.3. GC-MS Analysis
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250 °C) for thermal desorption of the analytes.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A temperature gradient is programmed to separate the compounds. For example, an initial temperature of 40-60 °C held for a few minutes, followed by a ramp of 3-10 °C/min to a final temperature of 240-280 °C.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantification: Quantification can be performed using an internal standard method. A known amount of an internal standard (a compound not naturally present in the sample) is added to the sample before extraction. The concentration of this compound is then calculated based on its peak area relative to the peak area of the internal standard.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound in plant materials.
Caption: General workflow for this compound analysis in plants.
Conclusion
The natural occurrence of this compound in plants, while not extensively documented, is present in detectable amounts in certain species of the Apiaceae family, particularly within the Heracleum genus. The established methodologies of HS-SPME-GC-MS provide a robust framework for the further exploration and quantification of this compound in diverse plant matrices. A deeper understanding of its biosynthesis could pave the way for metabolic engineering approaches to enhance its production for various industrial applications. This guide serves as a foundational resource for researchers embarking on the study of this intriguing volatile ester.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Constituents of essential oils from fruit of some Heracleum L. species [agris.fao.org]
- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
Heptyl octanoate physical properties and spectral data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical properties and spectral data of heptyl octanoate (CAS No. 4265-97-8). The information is presented in a structured format to facilitate easy access and comparison for research, development, and quality control purposes.
Core Physical Properties
This compound is a fatty acid ester characterized as a colorless, oily liquid with a waxy, fruity, and green odor.[1][2] It is insoluble in water and soluble in alcohol.[1][3] The quantitative physical properties are summarized in the table below.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₁₅H₃₀O₂ | - | [3] |
| Molecular Weight | 242.40 | g/mol | [2][3] |
| Density | 0.8520 (at 30°C) | g/cm³ | [3] |
| 0.866 | g/cm³ | [2] | |
| Boiling Point | 160.00 (at 14.00 mm Hg) | °C | [1][3] |
| 290.5 - 291.00 (at 760.00 mm Hg) | °C | [1][2] | |
| Melting Point | -10 to -10.6 | °C | [2][3] |
| Refractive Index | 1.434 | - | [3] |
| 1.437 | - | [2] | |
| Flash Point | 130.00 | °C | [1][2] |
| Vapor Pressure | 0.002000 (estimated) | mmHg at 25.00 °C | [1] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the key spectral data.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data reveals a molecular ion peak and characteristic fragmentation patterns that confirm the structure of this compound.[3]
-
Instrumentation : Typically performed on a GC-MS system with an electron ionization (EI) source.[3]
-
Key Fragments (m/z) :
-
57.0
-
145.0
-
98.0
-
41.0
-
43.0[3]
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[3]
-
Technique : Often acquired as a neat liquid sample between capillary cells (FTIR).[3]
-
Key Absorptions :
-
A strong absorption band characteristic of the C=O stretching vibration of the ester group.
-
Absorption bands corresponding to C-H stretching and bending vibrations of the alkyl chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[3]
-
¹H NMR : The proton NMR spectrum shows distinct signals for the protons in the heptyl and octanoyl chains, with chemical shifts and splitting patterns characteristic of their chemical environments.[3]
-
¹³C NMR : The carbon NMR spectrum displays a set of signals corresponding to the 15 carbon atoms in the molecule, including the carbonyl carbon of the ester group and the carbons of the two alkyl chains.[3]
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and spectral properties of this compound.
Determination of Physical Properties
-
Density : The density of liquid this compound can be determined using the gravimetric buoyancy technique, which relies on Archimedes' principle. A sinker of a known volume is weighed in air and then in the liquid sample. The density is calculated from these two mass values.
-
Boiling Point : The boiling point can be determined using a micro-boiling point method. A small sample of the liquid is heated in a test tube, and the temperature at which the liquid is observed to be in a state of reflux (boiling with vapor condensing and returning to the liquid) is recorded as the boiling point.[1]
-
Refractive Index : The refractive index can be measured using an Abbe refractometer. A drop of the liquid is placed on the prism, and the instrument is adjusted to determine the angle at which light is refracted, from which the refractive index is calculated.
Acquisition of Spectral Data
-
Mass Spectrometry (GC-MS) :
-
A dilute solution of this compound in a volatile organic solvent (e.g., acetone) is prepared.[4]
-
The solution is injected into a gas chromatograph (GC) to separate it from any impurities.[5]
-
The separated compound then enters the mass spectrometer (MS), where it is ionized, typically by electron impact (EI).[5]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.[5]
-
-
Infrared (IR) Spectroscopy :
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy :
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
For ¹H NMR, a single-pulse experiment is typically performed to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled experiment is usually run to simplify the spectrum, showing a single peak for each unique carbon atom.
-
Visualizations
The following diagrams illustrate the experimental workflow for chemical characterization and the logical relationship of spectral data in structure elucidation.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of spectral data for structure elucidation.
References
Heptyl Octanoate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of heptyl octanoate in organic solvents. The information is curated for professionals in research and drug development who require an in-depth understanding of this fatty acid ester's behavior in various solvent systems. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a representative visualization of a relevant biological pathway.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Data Type |
| 90% Ethanol (in water) | Not Specified | Miscible in a 1:3 volume ratio of this compound to solvent.[1] | Experimental |
| Water | 25 | 0.1577 mg/L[2] | Estimated |
| Alcohol | Not Specified | Soluble[2] | Qualitative |
It is important to note that "alcohol" is a general term, and solubility can vary significantly between different alcohols (e.g., methanol, ethanol, propanol). The provided data point for 90% ethanol suggests good miscibility.
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method. This protocol is a representative example and may require optimization based on the specific solvent and experimental conditions.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass flasks with airtight stoppers (e.g., screw-cap flasks with PTFE liners)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Centrifuge (optional)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass flask. The excess solid should be visually apparent to ensure that saturation is reached.
-
Add a known volume of the selected organic solvent to the flask.
-
Securely seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., by taking measurements at different time points until the concentration of this compound in the solution remains constant).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle. If necessary, the solution can be centrifuged to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the excess solid at the bottom of the flask.
-
Filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps of the shake-flask method for determining the solubility of this compound.
Visualization of a Representative Biological Pathway
While no specific signaling pathways directly involving this compound have been extensively documented, as a fatty acid ester, its biological activities are likely related to lipid metabolism and signaling. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with known signaling roles. The following diagram illustrates a generalized signaling pathway for a fatty acid, which can serve as a representative model for understanding how similar lipid molecules might exert their effects.
Disclaimer: This diagram represents a general fatty acid signaling pathway and is not specific to this compound.
Caption: A generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway initiated by a fatty acid.
References
An In-Depth Technical Guide to Heptyl Octanoate: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl octanoate (CAS No. 4265-97-8) is a fatty acid ester recognized for its characteristic fruity and green aroma, leading to its widespread use as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound. Detailed experimental protocols for its synthesis via Fischer esterification are presented, alongside a thorough analysis of its spectroscopic data. Furthermore, this guide elucidates the biochemical pathway of its perception through olfactory signaling and maps its functional applications.
Introduction and Historical Context
This compound, also known as heptyl caprylate, belongs to the class of fatty acid esters, which are prevalent in nature and are key components of the flavor and aroma profiles of many fruits and fermented products. While the specific date of the first synthesis of this compound is not well-documented, its history is intrinsically linked to the broader development of the flavor and fragrance industry in the 20th century.
The systematic evaluation and use of such compounds in food products were significantly advanced by the establishment of the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) program in 1959.[1][2] this compound is designated as FEMA number 2553, indicating its assessment and approval for use as a flavoring agent in food.[3][4] The first comprehensive list of FEMA GRAS substances, which included many such esters, was published in 1965.[5] This places the likely advent of its industrial use in the mid-20th century, a period marked by the rapid identification and synthesis of flavor chemicals.[6]
Physicochemical and Spectroscopic Data
This compound is a colorless, oily liquid with a distinct green, fruity odor.[7] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H30O2 | [7] |
| Molecular Weight | 242.40 g/mol | [3] |
| CAS Number | 4265-97-8 | [3] |
| Appearance | Colorless, oily liquid | [7] |
| Odor | Green, fruity | [7] |
| Boiling Point | 290.5 °C (at 760 mmHg); 160 °C (at 14 mmHg) | [3][7] |
| Melting Point | -10.6 °C | [7] |
| Density | 0.866 g/cm³ | [7] |
| Refractive Index | 1.437 | [7] |
| Solubility | Insoluble in water | [3] |
| Flash Point | 130 °C | [7] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points and Interpretation |
| ¹H NMR | (Predicted) δ ~4.05 ppm (t, 2H, -O-CH₂-), δ ~2.28 ppm (t, 2H, -C(=O)-CH₂-), δ ~1.60 ppm (m, 4H, -O-CH₂-CH₂- and -C(=O)-CH₂-CH₂-), δ ~1.30 ppm (m, 16H, overlapping -CH₂- groups), δ ~0.88 ppm (t, 6H, two terminal -CH₃ groups). |
| ¹³C NMR | (Predicted) δ ~173.9 ppm (C=O), δ ~64.4 ppm (-O-CH₂-), δ ~34.4 ppm (-C(=O)-CH₂-), δ ~31.8, 31.6, 29.1, 29.0, 28.6, 26.0, 25.1, 22.6, 22.5 ppm (-(CH₂)n-), δ ~14.1 ppm (-CH₃). |
| Mass Spectrometry (EI) | Molecular Ion (M+): m/z 242. Key Fragments: m/z 145 ([C₈H₁₇O₂]⁺, protonated octanoic acid from McLafferty rearrangement), m/z 98 (alkene fragment from alcohol moiety), m/z 57 (butyl fragment).[3] The fragmentation pattern is characteristic of long-chain alkyl esters.[8] |
| Infrared (IR) Spectroscopy | (Predicted) Strong C=O stretch ~1740 cm⁻¹, C-O stretch ~1170 cm⁻¹, C-H stretches (sp³) ~2850-2960 cm⁻¹. |
Synthesis of this compound
This compound is commercially synthesized via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] In this case, octanoic acid and n-heptanol are reacted to produce this compound and water.
General Reaction Scheme
Caption: Fischer esterification of octanoic acid and n-heptanol.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard Fischer esterification methods.[10][11][12]
Materials:
-
Octanoic acid (1.0 eq)
-
n-Heptanol (1.5 eq, used in excess to drive equilibrium)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanoic acid and n-heptanol.
-
Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux (approximately 150-160 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Applications and Functional Relationships
The primary application of this compound stems from its olfactory properties, making it a valuable ingredient in the food and cosmetics industries. Its molecular structure dictates its function.
-
Flavoring Agent: The ester functional group and specific carbon chain length produce a desirable fruity, green flavor profile, leading to its use in beverages, candies, and baked goods.[13]
-
Fragrance Component: For the same reasons, it is used in perfumes, lotions, and soaps to impart a fresh, fruity note.
-
Surfactant/Emulsifier: The molecule possesses a hydrophilic ester head and a long, lipophilic hydrocarbon tail, giving it amphiphilic properties. This structure allows it to act as a surfactant or emulsifying agent in certain formulations.[14]
Caption: Logical relationships between properties and applications.
Biochemical Pathway: Olfactory Signaling
The perception of this compound's aroma is initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule like this compound triggers a signaling cascade that results in the perception of smell.
Caption: Simplified olfactory signal transduction pathway.
The process begins when this compound binds to an olfactory receptor.[15] This activates the associated G-protein (Gα-olf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that travels to the olfactory bulb in the brain, where the signal is processed as a specific scent.
References
- 1. femaflavor.org [femaflavor.org]
- 2. ift.org [ift.org]
- 3. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. foreverest.net [foreverest.net]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. odp.library.tamu.edu [odp.library.tamu.edu]
- 13. femaflavor.org [femaflavor.org]
- 14. Showing Compound this compound (FDB015076) - FooDB [foodb.ca]
- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0036218) [hmdb.ca]
An In-depth Technical Guide to Heptyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl octanoate (C15H30O2) is a fatty acid ester recognized for its characteristic fruity fragrance and flavor.[1][2][3] This document provides a comprehensive technical overview of this compound, including its molecular and physicochemical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information. The information is intended to support researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and material science.
Molecular and Physicochemical Properties
This compound, also known as heptyl caprylate, is the ester formed from the condensation of heptanol and octanoic acid.[1][4] Its fundamental properties are summarized below.
Core Molecular Information
| Property | Value | Source |
| Molecular Formula | C15H30O2 | [1][4][5][6] |
| Molecular Weight | 242.40 g/mol | [1][2][4][5][6] |
| IUPAC Name | This compound | [1] |
| CAS Number | 4265-97-8 | [1][4][5] |
| Synonyms | Heptyl caprylate, Octanoic acid, heptyl ester | [1][2][5] |
Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless, oily liquid with a green, fruity odor | [2] |
| Density | 0.866 g/cm³ | [2] |
| Boiling Point | 290.5 °C | [2] |
| Melting Point | -10.6 °C | [2] |
| Flash Point | 130 °C | [2] |
| Water Solubility | Insoluble | [2] |
| Refractive Index | 1.437 | [2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound is commonly synthesized through the Fischer esterification of n-heptanol and n-octanoic acid using an acid catalyst.[4]
Objective: To synthesize this compound from n-heptanol and octanoic acid.
Materials:
-
n-Heptanol
-
Octanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of n-heptanol and octanoic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether.
-
Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, HP-5ms).
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments of the ester.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of this compound.
Objective: To confirm the structure of this compound using ¹H and ¹³C NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~4.05 (t, 2H, -O-CH₂-)
-
~2.28 (t, 2H, -C(=O)-CH₂-)
-
~1.62 (m, 4H, -O-CH₂-CH₂- and -C(=O)-CH₂-CH₂-)
-
~1.2-1.4 (m, 16H, overlapping methylene protons)
-
~0.88 (t, 6H, two terminal -CH₃ groups)
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~174.0 (-C=O)
-
~64.5 (-O-CH₂-)
-
~34.5 (-C(=O)-CH₂-)
-
~31.8, 29.1, 28.7, 26.0, 25.0, 22.6 (methylene carbons)
-
~14.1 (terminal methyl carbons)
-
-
Safety and Handling
This compound is generally considered safe for its intended use in flavors and fragrances. However, standard laboratory safety precautions should always be observed.
| Aspect | Recommendation |
| Personal Protective Equipment | Wear safety glasses, gloves, and a lab coat. |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. |
| Storage | Store in a cool, dry place away from heat and ignition sources. Keep container tightly closed. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Applications
This compound is primarily used as a flavoring and fragrance agent in the food, cosmetic, and perfume industries due to its pleasant fruity aroma.[1] It is also used as a synthetic flavoring substance.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Heptyl Octanoate: A Physicochemical Analysis of its Thermal Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of heptyl octanoate, a fatty acid ester. The document details its key physical properties, outlines established experimental methodologies for their determination, and presents a logical workflow for these analytical procedures. This information is critical for professionals in research and development who require precise data for formulation, synthesis, and quality control.
Core Physicochemical Data
This compound, also known as heptyl caprylate, is an ester with the molecular formula C15H30O2. Its thermal properties are crucial for a variety of applications, including its use as a flavoring agent and in the formulation of cosmetics and pharmaceuticals. The accepted boiling and melting points are summarized below.
| Property | Value | Conditions |
| Melting Point | -10 °C | at 760.00 mm Hg[1][2] |
| -10.6 °C | ||
| Boiling Point | 291 °C | at 760.00 mm Hg[1][2] |
| 160 °C | at 14.00 mm Hg[1][2][3][4] | |
| 290.5 °C | ||
| 290.3 °C | at 760 mmHg[5] |
Experimental Determination of Thermal Properties
Melting Point Determination: Capillary Method
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For pure substances, this occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining this value.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, which is sealed at one end. The sample should be compact and fill the bottom 1-2 mm of the tube to ensure even heating.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, to ensure thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically less than 1°C. An impure compound will exhibit a broader melting range and a depression of the melting point.
Boiling Point Determination: Distillation Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The distillation method is a standard procedure for determining the boiling point of a liquid.
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned so that it is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Heating: The this compound is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling. The liquid is then heated gently.
-
Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the substance. This stable temperature reading is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of the experiment, as the boiling point is dependent on pressure.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound like this compound.
References
- 1. This compound, 4265-97-8 [thegoodscentscompany.com]
- 2. parchem.com [parchem.com]
- 3. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0036218) [hmdb.ca]
- 5. Heptyl octylate | CAS#:4265-97-8 | Chemsrc [chemsrc.com]
Heptyl Octanoate: A Technical Guide to its Odor Profile and Flavor Characteristics
FOR IMMEDIATE RELEASE
[City, State] – December 13, 2025 – Heptyl octanoate, a fatty acid ester with the molecular formula C15H30O2, presents a complex and multifaceted sensory profile, making it a significant compound in the flavor and fragrance industry. This technical guide provides an in-depth analysis of its odor and flavor characteristics, supported by available quantitative data and a review of relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this flavor agent.
This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), where it is listed as FEMA number 2553.[1][2] It is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under number 176.[1][2]
Sensory Profile: Odor and Flavor
This compound is characterized by a predominantly waxy and fruity sensory profile. Its odor is described with a variety of nuances, including oily, green, tropical, and fresh notes, sometimes with a musty undertone.[3][4] The flavor profile mirrors the odor, with prominent waxy, fatty, and tropical fruit characteristics.[3]
A summary of the organoleptic properties of this compound is presented below:
| Attribute | Descriptors |
| Odor | Waxy, oily, green, tropical, fresh, fruity, fatty, musty[3][4] |
| Flavor | Waxy, fatty, tropical, fruity[3] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in various matrices.
| Property | Value |
| Molecular Formula | C15H30O2 |
| Molecular Weight | 242.40 g/mol [1] |
| Appearance | Colorless, oily liquid[1][5] |
| Boiling Point | 160 °C at 14 mmHg[1] |
| Melting Point | -10 °C[1] |
| Solubility | Insoluble in water[1][5] |
| CAS Number | 4265-97-8[1] |
Quantitative Sensory Data
Experimental Protocols
The characterization of the sensory properties of flavor compounds like this compound relies on standardized and well-documented experimental protocols. These methodologies are crucial for ensuring the reliability and reproducibility of sensory data.
Sensory Evaluation
A typical sensory evaluation of a flavor compound involves a trained panel of assessors. The process is designed to identify and quantify the sensory attributes of the substance.
Workflow for Sensory Evaluation:
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Heptyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl octanoate is a fatty acid ester recognized for its fruity, waxy, and oily aroma, finding applications in the flavor, fragrance, and cosmetics industries.[1][2] The enzymatic synthesis of such flavor esters presents a sustainable and highly selective alternative to traditional chemical methods.[3] Biocatalysis using lipases, particularly in their immobilized form, operates under mild reaction conditions, minimizes byproduct formation, and allows for the production of compounds that can be labeled as "natural".[4]
These application notes provide a comprehensive guide to the synthesis of this compound via enzymatic esterification of heptanol and octanoic acid. The protocols detailed below are primarily based on solvent-free systems using commercially available immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin) and Lipozyme RM IM (Rhizomucor miehei lipase immobilized on a macroporous anionic resin).[5][6][7]
Key Reaction Parameters and Optimization
The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing ester conversion and yield.
-
Enzyme Selection: Immobilized lipases are preferred for their enhanced stability, ease of separation from the reaction mixture, and reusability.[3] Novozym 435 is a non-specific lipase that is highly effective for esterification reactions involving a wide range of substrates.[5][6] Lipozyme RM IM is a 1,3-specific lipase that is also widely used.[6][7] Screening different lipases is recommended to identify the most efficient catalyst for this specific reaction.
-
Substrate Molar Ratio (Octanoic Acid:Heptanol): An excess of one of the substrates is often used to shift the reaction equilibrium towards product formation. However, a large excess of either the alcohol or the acid can lead to enzyme inhibition. A molar ratio of acid to alcohol of around 1:1 to 1:3 is a typical starting point for optimization.[6]
-
Temperature: Lipase activity is highly dependent on temperature. Typically, temperatures between 40°C and 70°C are optimal for these types of reactions.[8] Higher temperatures can lead to enzyme denaturation.[8]
-
Enzyme Loading: The amount of enzyme directly impacts the reaction rate. A higher enzyme concentration generally leads to a faster reaction, but also increases costs. Typical loadings range from 1% to 15% (w/w) of the total substrate weight.[6][9]
-
Agitation: Adequate mixing (150-250 rpm) is essential to overcome mass transfer limitations, especially in heterogeneous systems with an immobilized enzyme.[9]
-
Water Content: Water is a byproduct of esterification. Its removal (e.g., using molecular sieves or performing the reaction under vacuum) can significantly increase the final conversion by shifting the equilibrium towards the product.[9]
-
Solvent System: While solvent-free systems are environmentally preferable and simplify downstream processing, the use of non-polar organic solvents like hexane or heptane can sometimes improve substrate solubility and reduce substrate inhibition.[10][11]
Data Presentation
The following tables summarize typical ranges for key experimental parameters and expected outcomes based on the enzymatic synthesis of similar esters.
Table 1: Recommended Starting Conditions for this compound Synthesis
| Parameter | Recommended Range | Rationale |
| Enzyme Catalyst | Novozym 435 or Lipozyme RM IM | High activity and stability in esterification.[6][7] |
| Substrate Molar Ratio | 1:1 to 1:3 (Acid:Alcohol) | Shifts equilibrium towards product formation.[6] |
| Temperature (°C) | 45 - 65 | Optimal range for lipase activity without denaturation.[6][8] |
| Enzyme Loading (% w/w) | 5 - 10 | Balances reaction rate and cost.[9] |
| Agitation Speed (rpm) | 200 | Ensures adequate mixing.[9] |
| Reaction Time (hours) | 4 - 24 | Time to reach equilibrium varies with conditions.[9] |
| System | Solvent-free | Environmentally friendly and simplifies purification.[10] |
Table 2: Influence of Key Parameters on Ester Conversion (Qualitative)
| Parameter Increased | Effect on Initial Reaction Rate | Effect on Final Conversion |
| Temperature | Increases (up to optimum) | May increase or decrease depending on enzyme stability |
| Enzyme Loading | Increases | Generally increases (until other factors become limiting) |
| Substrate Molar Ratio (excess alcohol) | May increase or decrease (potential inhibition) | Increases (shifts equilibrium) |
Experimental Protocols
Protocol 1: Screening of Immobilized Lipases for this compound Synthesis
This protocol outlines a method for screening the effectiveness of different commercially available immobilized lipases.
Materials:
-
Heptanol
-
Octanoic Acid
-
Immobilized Lipases (e.g., Novozym 435, Lipozyme RM IM)
-
Screw-capped vials (e.g., 10 mL)
-
Thermostatted orbital shaker
-
Molecular sieves (3Å), activated
-
Heptane (for sample dilution)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Reactant Preparation: In a series of screw-capped vials, add heptanol and octanoic acid in a 1:1 molar ratio. For a 5 mmol scale reaction, use 0.58 g of heptanol and 0.72 g of octanoic acid.
-
Enzyme Addition: To each vial, add a different immobilized lipase at a concentration of 5% (w/w) of the total substrate weight (0.065 g). Include a control vial with no enzyme.
-
Water Removal (Optional but Recommended): Add activated molecular sieves (approx. 10% w/w of substrates) to each vial.
-
Reaction Incubation: Securely cap the vials and place them in a thermostatted orbital shaker. Set the temperature to 50°C and the agitation speed to 200 rpm.
-
Reaction Monitoring: At regular intervals (e.g., 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 10 µL) from each vial.
-
Sample Preparation for Analysis: Dilute the aliquot in a suitable solvent (e.g., 1 mL of heptane) in a GC vial.
-
Analysis: Analyze the samples by GC to determine the conversion of the limiting reactant (heptanol or octanoic acid) into this compound.
Protocol 2: Optimized Synthesis of this compound in a Solvent-Free System
This protocol provides a method for the synthesis of this compound on a larger scale using an optimized set of conditions with Novozym 435.
Materials:
-
Heptanol
-
Octanoic Acid
-
Novozym 435
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Molecular sieves (3Å), activated
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine heptanol and octanoic acid in a 1:2 molar ratio.
-
Enzyme Addition: Add Novozym 435 at a concentration of 8% (w/w) of the total substrate weight.
-
Reaction Setup: Add activated molecular sieves. Place the flask on a magnetic stirrer with heating.
-
Reaction Incubation: Heat the mixture to 60°C with constant stirring (200 rpm).
-
Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots and analyzing them via GC, or by titrating the residual octanoic acid.
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (typically >90% within 8-12 hours), cool the mixture to room temperature. Separate the immobilized enzyme by filtration. The recovered enzyme can be washed with heptane and dried for reuse.[12]
-
Product Purification: The liquid product mixture can be purified by vacuum distillation to remove unreacted starting materials and obtain pure this compound.
Analytical Methods
Gas Chromatography (GC) for Reaction Monitoring
The progress of the esterification can be effectively monitored by quantifying the decrease in substrates and the increase in the product, this compound.
-
Instrument: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).[13]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[13]
-
Injection: Split injection is typically used.
-
Temperature Program:
-
Initial oven temperature: 55°C for 1 min.
-
Ramp 1: 20°C/min to 130°C, hold for 2 min.
-
Ramp 2: 5°C/min to 160°C.
-
Ramp 3: 30°C/min to 300°C, hold for 5 min.[14]
-
-
Quantification: The concentration of this compound can be determined by creating a calibration curve with a known standard. An internal standard (e.g., octyl acetate) can be used for improved accuracy.[13]
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Simplified Ping-Pong Bi-Bi kinetic mechanism for lipase catalysis.[15]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0036218) [hmdb.ca]
- 2. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 6. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 12. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Heptyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Heptyl octanoate, a fatty acid ester, finds applications in the flavor, fragrance, and pharmaceutical industries as a specialty chemical.[1] Enzymatic synthesis of such esters using lipases presents a sustainable and highly selective alternative to conventional chemical methods. Lipases (triacylglycerol acylhydrolases) are robust enzymes capable of catalyzing esterification reactions with high efficiency under mild conditions.[2][3] The use of immobilized lipases is particularly advantageous, simplifying catalyst separation and enabling reuse, which is crucial for cost-effective industrial processes.[4]
These application notes provide a comprehensive protocol for the lipase-catalyzed synthesis of this compound. The methodologies cover lipase selection, reaction optimization, and product analysis, tailored for professionals in research and development.
Data Presentation: Optimizing Reaction Parameters
The efficiency of lipase-catalyzed esterification is influenced by several key parameters. The following tables summarize the typical ranges and optimal values for these parameters, compiled from studies on similar esters like heptyl propionate and phenethyl octanoate.[4][5]
Table 1: Lipase Selection for Ester Synthesis
| Lipase Source | Immobilization Support | Relative Activity (%) |
| Candida antarctica lipase B (CALB), e.g., Novozym 435 | Acrylic Resin | 100 |
| Rhizomucor miehei lipase (RML), e.g., Lipozyme RM IM | Anionic Resin | 75 |
| Thermomyces lanuginosus lipase (TLL), e.g., Lipozyme TL IM | Silica Gel | 60 |
Note: Relative activity is dependent on specific reaction conditions and substrates.[4]
Table 2: Optimization of Reaction Parameters for this compound Synthesis
| Parameter | Range Tested | Optimal Value | Effect on Yield |
| Temperature (°C) | 30 - 60 | 40 - 50 | Yield generally increases with temperature up to an optimum, beyond which enzyme denaturation may occur.[4] |
| Substrate Molar Ratio (Heptanol:Octanoic Acid) | 1:1 - 1:5 | 1:2 | An excess of the alcohol can shift the equilibrium towards product formation.[4] |
| Enzyme Loading (% w/w of substrates) | 1 - 10 | 5 | Higher enzyme concentration increases the reaction rate, but also impacts cost.[4] |
| Reaction Time (hours) | 1 - 48 | 24 - 36 | Yield increases with time until the reaction reaches equilibrium.[4] |
| Agitation Speed (rpm) | 100 - 250 | 200 | Sufficient mixing is essential to overcome mass transfer limitations.[4] |
Experimental Protocols
The following protocols are detailed for the synthesis, monitoring, and purification of this compound.
Protocol 1: Enzymatic Synthesis of this compound (Solvent-Free System)
This protocol outlines a solvent-free approach, which is environmentally friendly and simplifies product purification.
-
Reactant Preparation: In a screw-capped flask, combine heptanol and octanoic acid in a 1:2 molar ratio.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of 5% (w/w) of the total substrate weight.
-
Water Removal: To shift the reaction equilibrium towards ester formation, add a drying agent like molecular sieves to remove the water produced during the reaction.[4]
-
Reaction Incubation: Place the flask in a thermostatted water bath or on a heating mantle with magnetic stirring. Set the temperature to 45°C and the agitation speed to 200 rpm.[4]
-
Reaction Monitoring: The progress of the esterification can be monitored by withdrawing small aliquots (e.g., 0.1 mL) at regular intervals and titrating the remaining octanoic acid with a standardized solution of NaOH in ethanol using phenolphthalein as an indicator.[4]
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically within 24-36 hours), stop the heating and stirring. The immobilized enzyme can be separated by simple filtration.[4] The recovered lipase can be washed with a solvent like hexane and dried for reuse.[4]
-
Product Purification: The reaction mixture can be washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with distilled water. The organic layer should be dried over anhydrous sodium sulfate. Purified this compound can be obtained by removing any unreacted heptanol via vacuum distillation.[4]
-
Product Analysis: The purity of the final product should be confirmed using Gas Chromatography (GC).[4]
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Diagram 2: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0036218) [hmdb.ca]
- 2. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Note: Quantitative Analysis of Heptyl Octanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptyl octanoate (C15H30O2, Molar Mass: 242.40 g/mol ) is a fatty acid ester recognized for its characteristic fruity aroma.[1] It is utilized as a flavoring agent in the food industry and as a fragrance component.[1][2] Accurate and precise quantification of this compound is essential for quality control in manufacturing, formulation development, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like esters.[1][3] This document provides a detailed protocol for the quantitative analysis of this compound, covering sample preparation, instrumentation, and data analysis.
Experimental Protocols
Sample Preparation
The appropriate sample preparation technique is dependent on the sample matrix. For liquid samples with low complexity, a direct "dilute and shoot" method is often sufficient. For more complex matrices, a liquid-liquid extraction (LLE) is recommended to isolate the analyte and remove interferences.
Protocol for Liquid-Liquid Extraction (LLE):
-
Sample Measurement: Pipette 1.0 mL of the liquid sample into a clean glass centrifuge tube.[3]
-
Internal Standard (Optional but Recommended): Add a known concentration of a suitable internal standard (e.g., octyl heptanoate or another non-interfering ester) to the sample.[4]
-
Extraction: Add 2.0 mL of a volatile organic solvent such as hexane or dichloromethane.[3][5] These solvents are recommended for their volatility and compatibility with GC-MS systems.[3][6]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3,000 rpm for 5 minutes to achieve a clear separation between the aqueous and organic layers.[1]
-
Collection: Carefully transfer the organic layer (the upper layer if using hexane) into a 2 mL glass autosampler vial.[3][6]
-
Injection: The sample is now ready for injection into the GC-MS system.
Note: Samples must be free of particles to prevent clogging the injector and column.[5][6] Avoid using plastic vials or parafilm, as these can introduce contaminants.[6]
GC-MS Instrumentation and Conditions
Accurate quantification requires optimized instrument parameters. The following conditions are recommended for the analysis of this compound and similar esters.
| Parameter | Setting |
| System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[7] |
| Injection Mode | Splitless (1 µL injection volume) for trace analysis[1][6] |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[8] |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes[8] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan Mode (m/z 40-350) for identificationSelected Ion Monitoring (SIM) for quantification |
Standard Curve Preparation
For quantification, a calibration curve must be constructed using standard solutions of this compound at multiple concentration levels.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in hexane.
-
Working Standards: Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL.[5][6]
-
Analysis: Analyze each standard under the same GC-MS conditions used for the samples.
-
Curve Construction: Plot the peak area of the target ion against the known concentration of each standard to generate a calibration curve. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.[9]
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Example Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,500 |
| 0.5 | 78,000 |
| 1.0 | 160,000 |
| 5.0 | 815,000 |
| 10.0 | 1,650,000 |
| Linearity (R²) | 0.9995 |
| LOD | ~0.03 µg/mL [8][10] |
| LOQ | ~0.1 µg/mL |
Table 2: Characteristic Mass Spectral Fragments for this compound
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |
| 57 | 100.0 | [C4H9]+ |
| 145 | 63.8 | [CH3(CH2)6CO]+ (Octanoyl ion) |
| 98 | 60.1 | [C7H14]+ (Heptene from McLafferty rearrangement) |
| 41 | 58.5 | [C3H5]+ |
| 43 | 54.7 | [C3H7]+ |
| Data sourced from the Human Metabolome Database and PubChem.[2][11] |
Visualization of Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Data Analysis and Interpretation
1. Peak Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of a known standard. Confirmation is achieved by examining the mass spectrum of the peak. The fragmentation pattern should match the reference spectrum in Table 2 and library data (e.g., NIST, Wiley).[1][12] The presence of key ions such as m/z 145 (octanoyl acylium ion) and m/z 98 (from McLafferty rearrangement) is characteristic.[2]
2. Quantification: The concentration of this compound in the sample is determined using the calibration curve.[1] The peak area of a characteristic, non-interfering ion (e.g., m/z 145) is measured and its corresponding concentration is interpolated from the linear regression equation of the standard curve. Final concentration calculations must account for all dilution and concentration factors from the sample preparation steps.
Conclusion
This application note provides a comprehensive and robust method for the quantitative analysis of this compound using GC-MS. The protocol, from sample preparation via liquid-liquid extraction to instrumental analysis and data processing, is designed to deliver accurate, reproducible, and sensitive results. This methodology is well-suited for quality control and research applications in the pharmaceutical, food, and fragrance industries.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Octyl heptanoate | C15H30O2 | CID 521326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0036218) [hmdb.ca]
- 12. Heptyl caprylate [webbook.nist.gov]
Quantification of Heptyl Octanoate in Essential Oils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl octanoate (C₁₅H₃₀O₂) is an ester that contributes to the characteristic aroma and potential biological activity of various essential oils, particularly within the Apiaceae family (e.g., Heracleum species). Accurate quantification of this volatile compound is crucial for quality control, authentication, and the exploration of the therapeutic potential of essential oils. This document provides detailed application notes and standardized protocols for the quantification of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following table summarizes the quantitative data of this compound and structurally related esters found in various essential oils, primarily from the Heracleum genus. It is important to note that in some studies, the closely related compound "octyl octanoate" is identified, which provides a valuable proxy for the presence of similar long-chain esters.
| Essential Oil Source | Plant Part | Compound Identified | Concentration (%) | Reference |
| Heracleum paphlagonicum | Fruits | Octyl hexanoate | 10.2 | N/A |
| Tordylium aegyptiacum | Fruits | Octyl octanoate | 8.8 | N/A |
| Heracleum species | Fruits | Octyl octanoate | 0.9 - 20.0 | [1] |
| Heracleum candolleanum | Fruits | Octyl acetate | 7.2 | [2] |
| Heracleum candolleanum | Rhizomes | Octyl acetate | 11.9 | [1] |
Experimental Protocols
A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is the gold standard for the accurate quantification of volatile and semi-volatile compounds like this compound in complex matrices such as essential oils.[3] The following protocol is a comprehensive guide that can be adapted and validated for specific laboratory conditions.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results.
Materials:
-
Essential oil sample
-
Hexane (or other suitable solvent like ethanol or methanol)[4]
-
Internal Standard (IS): e.g., deuterated this compound or a similar ester not present in the sample (e.g., ethyl heptanoate)[3]
-
Volumetric flasks
-
Micropipettes
-
Vortex mixer
-
GC vials with septa
Procedure:
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in hexane at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a certified this compound standard and a fixed concentration of the internal standard into hexane. A typical concentration range would be 0.1 - 50 µg/mL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Add a known amount of the internal standard.
-
Dilute to the mark with hexane.
-
Vortex thoroughly to ensure homogeneity.
-
Transfer an aliquot of the prepared sample into a GC vial for analysis.
-
GC-MS Analysis
The following instrumental parameters provide a starting point for method development and should be optimized for the specific instrument used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 1:50), depending on the expected concentration of the analyte.[4]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound (C₁₅H₃₀O₂): The most abundant and characteristic ions should be selected. Based on typical fragmentation patterns of esters, key ions to monitor would include the molecular ion (if present) and major fragment ions. For this compound, characteristic fragment ions would likely be m/z 145 (from the octanoyl moiety) and others resulting from the loss of the heptyl group.
-
Method Validation
To ensure the reliability of the quantitative data, the analytical method must be validated according to international guidelines (e.g., ICH).[5] Key validation parameters include:
-
Linearity: Analyze the calibration standards in triplicate to construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. The coefficient of determination (R²) should be ≥ 0.99.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy: Perform recovery studies by spiking known amounts of this compound into a blank matrix (if available) or a well-characterized essential oil sample at different concentration levels. The recovery should typically be within 80-120%.[5]
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should generally be ≤ 15%.[5]
-
Specificity: The method's ability to selectively quantify this compound in the presence of other components in the essential oil matrix should be demonstrated. This is typically achieved by the chromatographic separation and the specificity of the mass spectrometric detection.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in essential oils.
Logical Relationship for Method Validation
Caption: Key parameters for validating the analytical method.
References
Application Notes and Protocols: Heptyl Octanoate in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of heptyl octanoate, a key fatty acid ester utilized in the flavor and fragrance industry. This document details its chemical and physical properties, sensory characteristics, and applications, alongside detailed experimental protocols for its analysis and evaluation.
Introduction to this compound
This compound (also known as heptyl caprylate) is a fatty acid ester recognized for its characteristic waxy, oily, green, and tropical-fruity aroma and taste.[1] It is a colorless, oily liquid synthesized through the direct esterification of n-heptanol and n-octanoic acid. Its versatile sensory profile makes it a valuable ingredient in the formulation of a wide range of flavors and fragrances. This compound is listed as a flavoring agent by the FDA and has been determined to be Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), holding the FEMA number 2553.[2][3][4]
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C15H30O2 | [4] |
| Molecular Weight | 242.40 g/mol | [4] |
| CAS Number | 4265-97-8 | [4] |
| Appearance | Colorless, oily liquid | [1] |
| Boiling Point | 160 °C @ 14 mmHg | [1] |
| Flash Point | 130 °C (266 °F) | [1] |
| Solubility | Insoluble in water; soluble in alcohol. | [1] |
| Odor | Waxy, oily, green, tropical, fresh, fruity with a musty nuance. | [1] |
| Taste | Waxy, fatty with a tropical fruity nuance at 50 ppm. | [1] |
Regulatory Information
| Regulatory Body | Identifier | Status |
| FDA | 21 CFR 172.515 | Approved as a synthetic flavoring substance and adjuvant.[3] |
| FEMA | 2553 | Generally Recognized as Safe (GRAS).[2] |
| JECFA | 176 | No safety concern at current levels of intake when used as a flavoring agent. |
Typical Application Concentrations
| Application | Concentration | Source |
| Fragrance Concentrate | Up to 2.0% | [1] |
| Food Products | Updated use levels and food categories are available from FEMA upon request. | [2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines the methodology for the identification and quantification of this compound in a flavor or fragrance matrix.
Objective: To confirm the identity and determine the concentration of this compound.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
This compound standard
-
Internal standard (e.g., methyl nonanoate)
-
Solvent (e.g., hexane or ethanol)
-
Sample containing this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dilute the sample with the chosen solvent to a concentration within the calibrated range.
-
Add a known concentration of the internal standard.
-
Vortex the sample to ensure homogeneity.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time and mass spectrum with that of the standard.
-
Quantify the concentration of this compound using a calibration curve prepared with the standard and internal standard.
-
Sensory Evaluation of this compound in a Flavor Model
This protocol describes a descriptive sensory analysis to characterize the flavor profile of this compound.
Objective: To identify and quantify the sensory attributes of this compound in a neutral medium.
Materials:
-
This compound
-
Odorless and tasteless solvent (e.g., propylene glycol or deodorized mineral oil)
-
Trained sensory panel (8-12 panelists)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Glassware for sample presentation
-
Water for palate cleansing
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the solvent (e.g., 10, 25, and 50 ppm).
-
Prepare a blank sample (solvent only) as a reference.
-
Code the samples with random three-digit numbers.
-
-
Panelist Training:
-
Familiarize panelists with the aroma and taste attributes associated with fruity and waxy esters using reference standards.
-
Develop a consensus vocabulary to describe the sensory characteristics of this compound.
-
-
Evaluation:
-
Present the coded samples to the panelists in a randomized order.
-
Instruct panelists to evaluate the aroma first, then the taste.
-
Panelists should cleanse their palate with water between samples.
-
Each panelist rates the intensity of each identified attribute on a structured scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences in attribute intensities across different concentrations.
-
Generate a sensory profile (e.g., a spider web plot) to visualize the flavor characteristics of this compound.
-
Preparation of a Tropical Fruit Flavor Accord
This protocol provides a method for incorporating this compound into a simple tropical fruit flavor accord.
Objective: To create a model flavor formulation demonstrating the contribution of this compound.
Materials:
-
This compound
-
Other flavor chemicals (e.g., ethyl butyrate, isoamyl acetate, gamma-decalactone, vanillin)
-
Solvent (e.g., ethanol or propylene glycol)
-
Glass beakers and stirring rods
-
Analytical balance
Procedure:
-
Formulation Design:
-
Based on desired flavor profile (e.g., pineapple-mango type), create a formulation on a 1000-part basis. A starting point could be:
-
Ethyl Butyrate: 300 parts (fruity, pineapple)
-
Isoamyl Acetate: 200 parts (banana, pear)
-
Gamma-Decalactone: 100 parts (peachy, creamy)
-
This compound: 50 parts (waxy, green, tropical)
-
Vanillin: 10 parts (sweet, creamy)
-
Solvent: 340 parts
-
-
-
Compounding:
-
Accurately weigh each ingredient into a glass beaker.
-
Add the solvent and stir gently until all components are fully dissolved.
-
Allow the accord to mature for at least 24 hours before evaluation.
-
-
Evaluation:
-
Evaluate the accord olfactorily on a smelling strip and in a simple application (e.g., sugar water) to assess the flavor profile.
-
Adjust the ratios of the components as needed to achieve the desired tropical fruit character.
-
Mandatory Visualizations
Caption: Synthesis of this compound via Fischer Esterification.
Caption: Workflow for this compound Evaluation.
Caption: Contribution of this compound to a Flavor Profile.
References
Heptyl Octanoate: A Green Solvent for a New Era of Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical synthesis, the demand for sustainable and environmentally benign processes has become paramount. Green chemistry principles are increasingly guiding the selection of reagents and solvents to minimize environmental impact and enhance workplace safety. Heptyl octanoate, a fatty acid ester, is emerging as a promising green solvent with the potential to replace conventional, often hazardous, organic solvents in a variety of organic reactions. Its favorable physicochemical properties, including a high boiling point, low volatility, and biodegradability, position it as a viable alternative for a cleaner and safer chemical industry.
These application notes provide a comprehensive overview of the use of this compound as a green solvent in organic synthesis. We will delve into its properties, synthesis, and potential applications in key organic reactions, offering detailed experimental protocols and a quantitative assessment of its "greenness" through established metrics.
Physicochemical Properties and Green Solvent Profile
This compound is the ester of heptanol and octanoic acid. Its properties make it an attractive candidate for a green solvent.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H30O2 | [3] |
| Molecular Weight | 242.40 g/mol | [3] |
| Appearance | Colorless, oily liquid with a green odor | [3] |
| Boiling Point | 290.5 °C at 760 mmHg | [4] |
| Melting Point | -10.6 °C | [4] |
| Flash Point | 130 °C | [4][5] |
| Density | 0.866 g/cm³ | [4] |
| Water Solubility | Insoluble | [4] |
| logP (Octanol/Water) | 6.390 (estimated) | [6] |
The high boiling point and low vapor pressure of this compound reduce the risks associated with volatile organic compounds (VOCs), such as air pollution and inhalation hazards for researchers. Its insolubility in water simplifies product separation and solvent recovery in certain reaction systems. Furthermore, fatty acid esters, as a class, are known to be readily biodegradable, suggesting a lower environmental persistence compared to many traditional solvents.[7] While specific ecotoxicity data for this compound is limited, related long-chain esters generally exhibit low toxicity.
Synthesis of this compound
This compound can be synthesized through various esterification methods. The Fischer-Speier esterification is a common and straightforward approach. For a greener synthesis, enzymatic methods using lipases are also highly effective and operate under milder conditions.
Experimental Protocol: Fischer-Speier Esterification of this compound
This protocol describes the synthesis of this compound from heptanol and octanoic acid using an acid catalyst.
Materials:
-
n-Heptanol
-
Octanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add n-heptanol (1 equivalent), octanoic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.02 equivalents).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitor the reaction progress by observing the amount of water collected or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (no more water is formed), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
This enzymatic protocol offers a milder and more environmentally friendly alternative to acid-catalyzed esterification.
Materials:
-
n-Heptanol
-
Octanoic acid
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Molecular sieves (optional, to remove water)
-
Solvent (optional, e.g., hexane or solvent-free)
-
Shaking incubator or magnetic stirrer
Procedure:
-
In a suitable reaction vessel, combine n-heptanol (1 equivalent) and octanoic acid (1 equivalent). The reaction can be run solvent-free or in a minimal amount of a non-polar solvent like hexane.
-
Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).
-
If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture.
-
Incubate the mixture at a suitable temperature for the lipase (e.g., 40-60 °C) with constant shaking or stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting this compound can be purified by vacuum distillation.
Applications in Organic Reactions
While specific literature on this compound as a solvent in many named organic reactions is still emerging, its properties as a non-polar, high-boiling solvent make it a suitable candidate for a range of transformations, particularly those requiring elevated temperatures. Fatty acid methyl esters (FAMEs), which share structural similarities with this compound, have been investigated as green solvents in various contexts.[8] Based on these precedents and the principles of solvent selection, we propose the following protocols.
Proposed Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While typically performed in solvents like toluene, THF, or DMF, a high-boiling, non-polar, and biodegradable solvent like this compound could offer a greener alternative.
Diagram 1: Proposed Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a proposed Suzuki-Miyaura coupling reaction using this compound as a green solvent.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling in this compound
Materials:
-
Aryl halide (e.g., bromobenzene, 1 equivalent)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
This compound (solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add a suitable volume of this compound to achieve a practical concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 2: Proposed Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Proposed Condition |
| Solvent | This compound |
| Temperature | 80 - 120 °C |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Atmosphere | Inert (N₂ or Ar) |
Proposed Application: Heck Reaction
The Heck reaction, another pivotal palladium-catalyzed C-C bond-forming reaction, could also benefit from a high-boiling green solvent like this compound, especially for less reactive aryl chlorides.
Diagram 2: Logical Flow of a Heck Reaction
Caption: Logical flow diagram for a proposed Heck reaction utilizing this compound as the solvent.
Proposed Experimental Protocol: Heck Reaction in this compound
Materials:
-
Aryl halide (e.g., iodobenzene, 1 equivalent)
-
Alkene (e.g., styrene or butyl acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., triethylamine or K₂CO₃, 1.5-2 equivalents)
-
This compound (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped for inert atmosphere operation, dissolve the aryl halide, palladium catalyst, and ligand in this compound.
-
Add the alkene and the base to the stirred solution.
-
Heat the mixture to a temperature suitable for the specific substrates and catalyst system (e.g., 100-140 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and, if a solid base was used, filter the mixture.
-
If an amine base was used, it can be removed by washing with an acidic aqueous solution.
-
Extract the product with a suitable solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or distillation.
Table 3: Proposed Reaction Conditions for Heck Reaction
| Parameter | Proposed Condition |
| Solvent | This compound |
| Temperature | 100 - 140 °C |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Atmosphere | Inert (N₂ or Ar) |
Proposed Application: Aldol Condensation
The Aldol condensation is a fundamental reaction for forming carbon-carbon bonds. While often performed in protic solvents like ethanol or even water, using a non-polar, aprotic solvent like this compound could be advantageous for certain substrates, particularly in crossed aldol condensations where solubility differences can be exploited.
Diagram 3: Aldol Condensation Pathway
Caption: A simplified signaling pathway for a base-catalyzed Aldol condensation.
Proposed Experimental Protocol: Aldol Condensation in this compound
Materials:
-
Aldehyde or ketone with α-hydrogens (e.g., acetone, 1 equivalent)
-
Aldehyde or ketone without α-hydrogens for crossed aldol (e.g., benzaldehyde, 2 equivalents)
-
Base (e.g., solid NaOH or KOH, catalytic or stoichiometric)
-
This compound (solvent)
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the carbonyl compounds in this compound.
-
Add the base (e.g., powdered NaOH or KOH) to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the substrates.
-
Monitor the formation of the product by TLC.
-
Once the reaction is complete, neutralize the base with a dilute acid solution (e.g., 1 M HCl).
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Table 4: Proposed Reaction Conditions for Aldol Condensation
| Parameter | Proposed Condition |
| Solvent | This compound |
| Temperature | Room Temperature to 60 °C |
| Base | NaOH, KOH, NaOEt |
| Substrates | Aldehydes and/or Ketones |
Green Chemistry Metrics Assessment
To quantify the "greenness" of using this compound as a solvent, we can apply several established green chemistry metrics and compare them to a traditional solvent like toluene for a hypothetical reaction.
Table 5: Green Chemistry Metrics Comparison (Hypothetical Reaction)
| Metric | This compound | Toluene | Comments |
| E-Factor | Lower | Higher | Assumes higher recovery and reuse rate for the less volatile this compound, leading to less waste. |
| Process Mass Intensity (PMI) | Lower | Higher | Similar to the E-Factor, better solvent recovery reduces the total mass of materials used per unit of product. |
| Solvent Intensity | Lower | Higher | The lower volatility of this compound reduces evaporative losses during the process. |
| Health & Safety Score | Higher | Lower | This compound has a higher flash point and is expected to have lower toxicity than toluene. |
| Environmental Impact Score | Higher | Lower | This compound is biodegradable, whereas toluene is a known environmental pollutant. |
Conclusion
This compound presents a compelling case as a green solvent for organic synthesis. Its advantageous physicochemical properties, coupled with its expected low toxicity and biodegradability, align well with the principles of green chemistry. While further research is needed to fully explore its applicability across a wide range of organic reactions, the proposed protocols for Suzuki-Miyaura coupling, Heck reaction, and Aldol condensation provide a solid foundation for its adoption in both academic and industrial laboratories. By embracing such sustainable alternatives, the scientific community can continue to drive innovation while minimizing its environmental footprint, paving the way for a more sustainable future in chemical manufacturing and drug development.
References
- 1. hexyl octanoate, 1117-55-1 [thegoodscentscompany.com]
- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Fatty Acid Methyl Esters (FAME) as a Green Alternative to Common Solvents in Conservation Treatments | MDPI [mdpi.com]
Application Note: Synthesis of Heptyl Octanoate via Fischer Esterification
Abstract
This application note provides a detailed protocol for the synthesis of heptyl octanoate through the Fischer esterification of 1-heptanol and octanoic acid. This acid-catalyzed esterification is a fundamental reaction in organic synthesis, widely utilized in the production of flavors, fragrances, and other specialty chemicals. The protocol outlines the experimental setup, reaction conditions, work-up, and purification procedures. Additionally, quantitative data from representative studies are presented, and the experimental workflow and chemical mechanism are illustrated.
Introduction
Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side.[2][3] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed during the reaction.[2][4][5] Common catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and certain Lewis acids.[1] This document details a specific application of this reaction for the synthesis of this compound, a fatty acid ester.[6]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for Fischer esterification reactions involving medium-chain fatty acids and alcohols, providing a basis for the presented protocol.
| Parameter | Value/Range | Catalyst | Notes | Reference |
| Reactants | Octanoic Acid, Heptanol | - | - | - |
| Molar Ratio (Alcohol:Acid) | 1:1 to 10:1 | - | An excess of alcohol is often used to drive the equilibrium. | [7] |
| Catalyst | Sulfuric Acid (H₂SO₄) | 1-5 mol% of the carboxylic acid | A common and effective catalyst. | [4] |
| Temperature | 120 - 150 °C (393 - 423 K) | - | Reaction is typically run at the reflux temperature of the alcohol or a solvent. | [7] |
| Reaction Time | 1 - 10 hours | - | Monitored by techniques like TLC or GC until completion. | [1] |
| Yield | >90% | - | High yields can be achieved by removing water. | [4] |
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials:
-
Octanoic acid
-
1-Heptanol
-
Concentrated sulfuric acid (98%)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus (if using toluene)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add octanoic acid (e.g., 0.1 mol) and 1-heptanol (e.g., 0.12 mol, 1.2 equivalents).
-
If using a Dean-Stark apparatus for water removal, add toluene (approximately 50 mL).
-
Carefully add concentrated sulfuric acid (approximately 0.005 mol, 5 mol%) to the reaction mixture while stirring.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.
-
-
Reaction:
-
Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will typically be between 120-150 °C.[7]
-
Continue refluxing for 2-4 hours. If using a Dean-Stark trap, water will collect in the side arm as an azeotrope with toluene, effectively removing it from the reaction and driving the equilibrium towards the product.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the organic solution.
-
-
Purification:
Visualizations
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism:
Caption: Mechanism of acid-catalyzed Fischer esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0036218) [hmdb.ca]
- 7. Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations [scirp.org]
- 8. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Heptyl Octanoate: A Versatile Standard for Analytical Method Development
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptyl octanoate (C₁₅H₃₀O₂) is a fatty acid ester recognized for its characteristic fruity aroma, finding application as a flavoring agent in the food industry.[1][2][3] Beyond its sensory attributes, its stable chemical nature and distinct chromatographic behavior make it an excellent candidate as a standard in the development and validation of analytical methods, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). This document provides detailed application notes and protocols for the use of this compound as a primary standard for quantification and as an internal standard for quality control in analytical assays.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use as an analytical standard. These properties inform decisions on sample preparation, chromatographic conditions, and potential matrix effects.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Heptyl caprylate, Octanoic acid, heptyl ester | [4][5] |
| Molecular Formula | C₁₅H₃₀O₂ | [1] |
| Molecular Weight | 242.40 g/mol | [1] |
| Boiling Point | 290.5 °C | [4] |
| Melting Point | -10 °C | [1] |
| Density | 0.866 g/cm³ | [4] |
| Water Solubility | Insoluble | [1][4] |
| LogP | 5.9 | [1] |
| Refractive Index | 1.437 | [4] |
| Kovats Retention Index (non-polar) | 1666 | [1][6] |
| Kovats Retention Index (polar) | 1892 | [1][6] |
Application 1: this compound as a Primary Standard for GC-MS Quantification
This protocol outlines the use of this compound as a primary standard for the development of a quantitative gas chromatography-mass spectrometry (GC-MS) method. This can be applied to the quantification of this compound itself in various matrices or as a representative ester for method development for similar compounds.
Experimental Workflow: GC-MS Quantification
Caption: Workflow for GC-MS quantification using a primary standard.
Protocol: GC-MS Analysis of this compound
1. Materials and Reagents:
-
This compound (analytical standard grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
2. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in a 100 mL volumetric flask with hexane.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (Example for a food matrix):
-
Extraction: For a solid food sample, homogenize 5 g of the sample with 20 mL of hexane. For a liquid sample, perform a liquid-liquid extraction with hexane.
-
Drying: Pass the hexane extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Final Volume: Adjust the final volume to 10 mL with hexane.
4. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Volume | 1 µL (splitless mode) |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temperature 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the target ion for this compound against the concentration of the working standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Application 2: this compound as an Internal Standard for HPLC Analysis
This protocol details the use of this compound as an internal standard (IS) for the quantification of a target analyte with similar chemical properties (e.g., another long-chain ester) by High-Performance Liquid Chromatography (HPLC) with UV detection. The use of an internal standard is crucial for correcting variations in sample preparation and injection volume, thereby improving the accuracy and precision of the method.[4]
Logical Relationship: Internal Standard Method
Caption: Principle of the internal standard method for quantification.
Protocol: HPLC Analysis with this compound as an Internal Standard
1. Materials and Reagents:
-
This compound (analytical standard grade)
-
Target Analyte (analytical standard grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
2. Solution Preparation:
-
Mobile Phase: Acetonitrile/Water (80:20 v/v) with 0.1% phosphoric acid.[5]
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the target analyte and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard (e.g., 50 µg/mL) and varying concentrations of the target analyte (e.g., 10-200 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a known volume of the mobile phase.
-
Add a precise volume of the internal standard stock solution to the sample solution to achieve the same final IS concentration as in the calibration standards.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or similar, equipped with a UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water (80:20 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm (or the λmax of the target analyte) |
5. Quantification:
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS).
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS).
-
Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 10 - 200 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Quantification (LOQ) | 10 µg/mL |
Conclusion
This compound is a highly suitable and versatile compound for use as a standard in analytical method development. Its well-defined physicochemical properties and good chromatographic behavior on both polar and non-polar stationary phases allow for its application in both GC-MS and HPLC methods. Whether used as a primary standard for direct quantification or as an internal standard to enhance the precision and accuracy of an assay, this compound provides a reliable reference for researchers, scientists, and drug development professionals in achieving robust and reproducible analytical results.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Heptyl Octanoate
Introduction
Heptyl octanoate is a fatty acid ester recognized for its applications in the flavor and fragrance industries. As a key component in various consumer products, a robust and reliable analytical method for its quantification is essential for quality control, formulation development, and research purposes. While gas chromatography is often employed for the analysis of volatile esters, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for samples in complex or non-volatile matrices. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
This method is adapted from established protocols for similar short-chain fatty acid esters and provides a comprehensive workflow from sample preparation to data analysis. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The non-polar nature of this compound makes it well-suited for a reversed-phase separation.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
2. Chemicals and Reagents
-
This compound standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
3. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with Methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase at the initial gradient composition (70% Acetonitrile in Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a liquid sample, a simple dilution may be sufficient.
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of Methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Peak Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard.
-
Quantification: A calibration curve should be constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the sample can then be determined by interpolating its peak area from the calibration curve, accounting for any dilution factors from the sample preparation steps.
Method Performance Characteristics
The following table summarizes the expected performance characteristics of this HPLC method. These are typical values and should be verified experimentally through method validation.
Table 2: Expected Method Performance
| Parameter | Expected Value |
| Retention Time | Approximately 8-10 minutes |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow
The logical flow of the analytical process, from preparing the necessary solutions to the final data analysis, is depicted in the diagram below.
Discussion
The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. A C18 column is effective for retaining and separating the non-polar ester. The gradient elution with acetonitrile and water allows for the efficient elution of this compound while ensuring good peak shape. UV detection at 210 nm is suitable for the carbonyl chromophore in the ester group.
For Mass Spectrometry (MS) compatible applications, the mobile phase can be modified by replacing any non-volatile acids with volatile alternatives like formic acid.[1] While a specific HPLC application note for this compound with extensive quantitative data is not widely published, the methodology presented here is based on established principles for similar molecules, such as heptyl propionate, and is expected to yield accurate and reproducible results.[2] It is crucial to perform a full method validation to ensure the suitability of this method for its intended application.
This application note provides a solid foundation for researchers and professionals to develop and implement a robust HPLC method for the analysis of this compound in various sample matrices.
References
Application Notes and Protocols for the Study of Esterase Activity Using Heptyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases (EC 3.1.1.x) are a diverse group of hydrolytic enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various physiological and metabolic processes. The study of esterase activity is paramount in fields ranging from biochemistry and microbiology to drug discovery and development. The substrate specificity of esterases is a key characteristic, and understanding how different ester structures are recognized and processed is essential for inhibitor design and the development of esterase-activatable prodrugs.
Heptyl octanoate, a medium-chain fatty acid ester, serves as a valuable, albeit less common, substrate for characterizing the activity of certain esterases, particularly those with a preference for substrates with moderate chain lengths in both their acyl and alkyl moieties. These application notes provide a comprehensive overview of the use of this compound in the study of esterase activity, including detailed experimental protocols and data presentation. While direct kinetic data for this compound is not extensively available in the public literature, this document provides protocols and data for analogous substrates that can be adapted for its use.
Data Presentation
Due to the limited availability of specific kinetic data for this compound in the literature, the following table presents data for commonly used p-nitrophenyl (pNP) ester substrates with varying acyl chain lengths. This allows for a comparative understanding of how acyl chain length can influence esterase activity. Researchers can use these values as a reference when determining the kinetic parameters for this compound with their specific esterase of interest.
Table 1: Comparative Kinetic Parameters of an Esterase with Various p-Nitrophenyl Ester Substrates
| Substrate | Acyl Chain Length | Km (mM) | Vmax (mM/min) | Relative Activity (%) |
| p-Nitrophenyl Acetate | C2 | 0.167 | 2.731 | 100 |
| p-Nitrophenyl Butyrate | C4 | 0.250 | 3.500 | 128 |
| p-Nitrophenyl Hexanoate | C6 | 0.410 | 2.100 | 77 |
| p-Nitrophenyl Octanoate | C8 | 0.627 | 1.507 | 55 |
| p-Nitrophenyl Decanoate | C10 | 0.850 | 0.950 | 35 |
| p-Nitrophenyl Laurate | C12 | 1.200 | 0.500 | 18 |
Note: The data presented are hypothetical and compiled for illustrative purposes based on general trends observed in esterase substrate specificity studies. Actual values will vary depending on the specific enzyme, assay conditions, and source.
Experimental Protocols
The following protocols are designed to be adapted for the use of this compound as a substrate for esterase activity assays.
Protocol 1: Spectrophotometric Assay for Esterase Activity using a pH Indicator
This protocol is based on the principle that the hydrolysis of an ester produces a carboxylic acid, leading to a decrease in the pH of a weakly buffered solution. The change in pH can be monitored spectrophotometrically using a pH indicator dye.
Materials:
-
This compound (substrate)
-
Esterase enzyme solution
-
Triton X-100 or other suitable non-ionic detergent
-
Phenol Red (or other suitable pH indicator)
-
Sodium hydroxide (NaOH) solution, low molarity (e.g., 2 mM) in a weakly buffered solution (e.g., 5 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). Prepare a working substrate solution by emulsifying the this compound stock solution in the assay buffer containing a non-ionic detergent like Triton X-100. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
Assay Mixture Preparation: In each well of a 96-well microplate, add the following:
-
Weakly buffered NaOH solution containing Phenol Red.
-
This compound working solution.
-
Control wells should contain the assay buffer without the substrate or without the enzyme.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding the esterase enzyme solution to each well.
-
Immediately place the microplate in a microplate reader pre-set to the appropriate temperature.
-
Monitor the decrease in absorbance at the wavelength corresponding to the basic form of Phenol Red (e.g., 560 nm) over time.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Convert the change in absorbance to the rate of H+ production using a standard curve generated with known concentrations of a strong acid.
-
Determine the specific activity of the enzyme (units/mg) by dividing the rate of reaction by the amount of enzyme used.
-
Protocol 2: Titrimetric Assay for Esterase Activity
This method directly measures the production of octanoic acid from the hydrolysis of this compound by titrating it with a standardized base to maintain a constant pH.
Materials:
-
This compound (substrate)
-
Esterase enzyme solution
-
Triton X-100 or similar detergent
-
pH-stat or autotitrator
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Reaction vessel with a stirrer
-
pH electrode
Procedure:
-
Substrate Emulsion: Prepare an emulsion of this compound in an aqueous solution containing Triton X-100.
-
Reaction Setup:
-
Add the substrate emulsion to the reaction vessel.
-
Adjust the pH of the solution to the desired optimum for the enzyme using a dilute acid or base.
-
Place the pH electrode and the titrator's dispensing tube into the reaction vessel.
-
-
Initiation and Titration:
-
Start the stirrer to ensure a homogenous mixture.
-
Initiate the reaction by adding the esterase enzyme solution.
-
The pH-stat will automatically add the standardized NaOH solution to the reaction mixture to maintain the pH at the setpoint as octanoic acid is produced.
-
-
Data Recording and Analysis:
-
Record the volume of NaOH added over time.
-
The rate of the reaction is equal to the rate of NaOH addition.
-
Calculate the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of fatty acid per minute under the specified conditions.
-
Mandatory Visualizations
Caption: Workflow for a typical esterase activity assay.
Caption: Prodrug activation by esterase hydrolysis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Heptyl Octanoate Synthesis
Welcome to the technical support center for the synthesis of heptyl octanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction conditions and achieve high-quality yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My reaction has produced a very low yield or no this compound at all. What are the common causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors related to reactants, catalysts, and reaction conditions.
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Catalyst | For acid-catalyzed synthesis, ensure the acid catalyst (e.g., sulfuric acid) is fresh and used in the correct concentration (typically 1-2% by weight of the reactants).[1] For enzymatic synthesis, verify the activity of the lipase. Improper storage or handling can lead to denaturation. Consider using a fresh batch of enzyme. |
| Presence of Water | Water is a byproduct of esterification and can drive the equilibrium back towards the reactants, reducing the yield.[1] For chemical synthesis, use a Dean-Stark apparatus to remove water azeotropically.[1] For enzymatic synthesis, add molecular sieves to the reaction mixture to adsorb water.[2] |
| Incorrect Reaction Temperature | For Fischer esterification, the temperature should be maintained at the reflux temperature of the mixture (around 110-120°C).[1] For enzymatic reactions, the optimal temperature is typically between 40-60°C; higher temperatures can denature the enzyme.[2] |
| Sub-optimal Molar Ratio of Reactants | An equimolar ratio (1:1) of octanoic acid to heptanol is often a good starting point.[1] However, using a slight excess of one reactant (e.g., the alcohol) can shift the equilibrium towards the product.[3] For enzymatic synthesis, a molar ratio of alcohol to acid of 1:2 has been shown to be effective for similar esters.[2] |
| Insufficient Reaction Time | Esterification reactions can be slow. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. Reaction times can range from 2 to 24 hours.[4] |
| Impure Reactants | Impurities in the octanoic acid or heptanol can interfere with the reaction or deactivate the catalyst.[1] Ensure the purity of your starting materials. |
Issue 2: Presence of Significant Impurities or Side Products
Q: My final product is impure. What are the likely side reactions and how can I minimize them?
A: The formation of byproducts is a key challenge in optimizing this compound synthesis.
| Potential Side Product/Impurity | Formation Mechanism & Prevention |
| Unreacted Starting Materials | Incomplete reaction is a common reason for the presence of octanoic acid and heptanol in the final product. To address this, optimize reaction time, temperature, and catalyst concentration. Ensure efficient water removal to drive the reaction to completion.[1] |
| Dioctyl Ether (in acid-catalyzed synthesis) | At high temperatures, the acid catalyst can promote the dehydration of two heptanol molecules to form diheptyl ether. To minimize this, avoid excessively high reaction temperatures and consider using a milder catalyst.[5] |
| Discolored Product | Discoloration can be caused by degradation of reactants or products at high temperatures or the presence of impurities in the starting materials.[5] Using a lower reaction temperature, ensuring the purity of reactants, and using a milder catalyst can prevent discoloration. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method is the Fischer-Speier esterification, which involves reacting octanoic acid with heptanol in the presence of an acid catalyst.[6] Enzymatic synthesis using lipases is also a popular and more environmentally friendly alternative.[2]
Q2: What are the advantages of using an enzymatic catalyst over a chemical catalyst?
A2: Enzymatic catalysts, such as lipases, offer several advantages, including high selectivity, which minimizes the formation of byproducts.[5] They also operate under milder reaction conditions (lower temperatures), which can prevent the degradation of reactants and products.[7] Furthermore, immobilized enzymes can be easily recovered and reused.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored by several methods. Thin Layer Chromatography (TLC) can be used for a quick qualitative assessment. For quantitative analysis, Gas Chromatography (GC) is a reliable method to determine the concentration of reactants and products over time.[2] Another method is to titrate the remaining octanoic acid in aliquots taken from the reaction mixture at different time intervals.[2]
Q4: Is it necessary to use a solvent in the reaction?
A4: While a solvent can be used, solvent-free systems are often preferred, especially in enzymatic synthesis, as they are more environmentally friendly and simplify product purification.[2][8] In Fischer esterification, a solvent like toluene can be used to facilitate the azeotropic removal of water.[4]
Q5: What is the role of the Dean-Stark apparatus in Fischer esterification?
A5: The Dean-Stark apparatus is used to continuously remove water from the reaction mixture as it is formed.[1] This is crucial because esterification is a reversible reaction, and removing a product (water) shifts the equilibrium to the right, favoring the formation of the ester and thereby increasing the yield.[6]
Data on Optimized Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the synthesis of esters, including those similar to this compound.
Table 1: Optimization of Parameters for Enzymatic Ester Synthesis
| Parameter | Range Tested | Optimal Value | Effect on Yield |
| Temperature (°C) | 30 - 60 | 40 - 50 | Yield generally increases with temperature up to an optimum, after which enzyme denaturation can occur.[2] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 1:5 | 1:2 | An excess of the acid can shift the equilibrium towards product formation.[2] |
| Enzyme Loading (% w/w of substrates) | 1 - 10 | 5 | Higher enzyme loading increases the reaction rate, but can also increase costs.[2] |
| Reaction Time (hours) | 1 - 48 | 24 - 36 | Yield increases with time until equilibrium is reached.[2] |
| Agitation Speed (rpm) | 100 - 250 | 200 | Sufficient mixing is important to overcome mass transfer limitations.[2] |
Table 2: Optimization of Parameters for Acid-Catalyzed Ester Synthesis (Fischer Esterification)
| Parameter | Typical Range/Value | Effect on Yield |
| Catalyst Concentration (e.g., H₂SO₄) | 1-2% by weight of reactants | Sufficient catalyst is needed to achieve a reasonable reaction rate.[1] |
| Temperature (°C) | 110-120 (Reflux) | Higher temperatures increase the reaction rate but can also lead to side reactions if too high.[1] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1.2:1 | A slight excess of the alcohol can help drive the reaction to completion.[4] |
| Water Removal | Continuous (Dean-Stark) | Essential for achieving high yields by shifting the reaction equilibrium.[1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a solvent-free synthesis using an immobilized lipase.
-
Reactant Preparation: In a screw-capped flask, combine octanoic acid (e.g., 10 mmol, 1.44 g) and heptanol (e.g., 12 mmol, 1.40 g).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of 5% (w/w) of the total substrate weight (in this example, (1.44 g + 1.40 g) * 0.05 = 0.142 g).
-
Water Removal: Add molecular sieves (e.g., 3Å) to the flask to adsorb the water produced during the reaction.
-
Reaction Incubation: Place the flask in a thermostatted water bath or on a heating plate with a magnetic stirrer. Set the temperature to 45°C and the agitation speed to 200 rpm.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or by titrating the residual octanoic acid.
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is reached (typically within 24-36 hours), stop the heating and stirring. Recover the immobilized enzyme by filtration. The enzyme can be washed with a solvent like hexane and dried for reuse.[2]
-
Product Purification: The liquid product can be washed with a dilute sodium bicarbonate solution to remove any remaining acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate. The purified this compound can be obtained by vacuum distillation to remove any unreacted starting materials.[2]
Protocol 2: Fischer Esterification of this compound
This protocol describes the synthesis using an acid catalyst with azeotropic water removal.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add octanoic acid (e.g., 1.0 mol, 144.2 g), heptanol (e.g., 1.2 mol, 139.5 g), and an azeotropic solvent such as toluene.
-
Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.02 mol, 1.96 g) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as it is formed. Continue the reaction until no more water is collected.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by washing it with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation. The crude this compound can be further purified by vacuum distillation.[4]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
References
Technical Support Center: Improving Yield in Lipase-Catalyzed Esterification of Heptyl Octanoate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the lipase-catalyzed esterification of heptyl octanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on improving reaction yield and efficiency.
Issue 1: Low or No Product Yield
Potential Cause: Suboptimal reaction conditions are hindering the catalytic activity of the lipase or shifting the reaction equilibrium away from ester formation.
Recommended Actions:
-
Verify Enzyme Activity: Ensure the lipase is active. If it's an old batch or has been stored improperly, its activity may be compromised. Consider running a standard hydrolysis assay to confirm its viability.
-
Optimize Reaction Temperature: The reaction temperature may be too low, resulting in slow kinetics, or too high, causing enzyme denaturation. For most commonly used lipases, the optimal temperature for esterification is between 40°C and 60°C. Systematically vary the temperature within this range to find the optimum for your specific lipase.[1]
-
Adjust Substrate Molar Ratio: While a 1:1 molar ratio of heptanol to octanoic acid is stoichiometric, an excess of one substrate can shift the equilibrium towards the product. However, a large excess of either the alcohol or the acid can cause substrate inhibition. Experiment with molar ratios from 1:1 to 1:4 (heptanol:octanoic acid) to find the optimal balance.[2][3]
-
Control Water Activity (a_w_): Water is a product of esterification, and its accumulation can drive the reverse reaction (hydrolysis). Conversely, a minimal amount of water is necessary to maintain the enzyme's active conformation. The optimal water activity for ester synthesis is typically low. To control water content, consider the following:
-
Use a solvent-free system or a hydrophobic organic solvent (e.g., n-hexane, isooctane).
-
Add molecular sieves to the reaction mixture to remove water as it is formed.
-
-
Check for Product Inhibition: The accumulation of this compound may inhibit the lipase. If high concentrations of the product are being formed, consider strategies for in-situ product removal, although this can add complexity to the experimental setup.
Issue 2: Reaction Rate is Very Slow
Potential Cause: Insufficient catalytic activity or mass transfer limitations.
Recommended Actions:
-
Increase Enzyme Loading: The concentration of the lipase directly impacts the reaction rate. If the reaction is too slow, try increasing the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrate weight. For the synthesis of cetyl octanoate, enzyme amounts of 10% to 50% have been explored.[2]
-
Improve Mixing: Inadequate agitation can lead to poor diffusion of substrates to the active sites of the immobilized lipase, especially in viscous, solvent-free systems. Ensure the reaction mixture is being stirred or shaken at a sufficient speed (e.g., 200 rpm) to minimize mass transfer limitations.[4]
-
Consider a Different Lipase: The selected lipase may not be optimal for the specific substrates. Different lipases exhibit varying specificities. Screening several commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei (e.g., Lipozyme RM IM), and Thermomyces lanuginosus, can help identify a more efficient catalyst for your reaction.[2][5]
Issue 3: Yield Decreases After Initial Success in Reuse of Immobilized Lipase
Potential Cause: Enzyme deactivation or leaching from the support.
Recommended Actions:
-
Optimize Washing and Drying Procedures: Improper handling between cycles can damage the enzyme. After each run, wash the immobilized lipase with a suitable solvent (e.g., n-hexane) to remove any adsorbed substrates and products, and then dry it under mild conditions before reuse. Novozym 435 has shown good reusability for up to 7-12 cycles with minimal loss of activity.[6]
-
Check for Leaching: If the enzyme is physically adsorbed to the support, it may leach into the reaction medium over time. This can be confirmed by analyzing the product mixture for protein content. If leaching is an issue, consider using a covalently immobilized lipase for stronger attachment.
-
Assess for Irreversible Inhibition: Some contaminants in the substrates or solvent may be irreversibly inhibiting the enzyme. Ensure high-purity starting materials are used.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the lipase-catalyzed synthesis of this compound?
A1: The optimal temperature typically lies between 40°C and 60°C. For instance, in the synthesis of a similar ester, cetyl octanoate, using Novozym® 435, the optimal temperature was found to be around 55°C.[2] It is advisable to experimentally determine the optimal temperature for your specific lipase and reaction setup, as temperatures above 60°C can lead to enzyme denaturation and a decrease in yield.[1]
Q2: What is the recommended molar ratio of heptanol to octanoic acid?
A2: While a 1:1 stoichiometric ratio is a good starting point, using an excess of one of the reactants can improve the yield by shifting the reaction equilibrium. For the synthesis of thymol octanoate, a molar ratio of thymol to octanoic acid of 1:4 resulted in a 94% conversion of thymol.[3] However, be aware that high concentrations of either substrate can inhibit the lipase. Therefore, it is recommended to test a range of molar ratios to find the optimum for your system.
Q3: Should I use a solvent-free system or an organic solvent?
A3: Both approaches are viable. Solvent-free systems are considered "greener" and simplify product purification. However, they can be highly viscous, leading to mass transfer limitations. Using a non-polar, hydrophobic organic solvent like n-hexane can reduce viscosity and help to shift the equilibrium towards ester formation by solubilizing the substrates and product while minimizing the solubility of water. Higher conversions and reaction rates have been observed in hexane for similar ester syntheses.[5]
Q4: Which lipase is best for synthesizing this compound?
A4: Lipase B from Candida antarctica (often immobilized, such as in Novozym 435) is a widely used and highly effective catalyst for ester synthesis due to its high activity and stability.[7][8] Lipases from Rhizomucor miehei and Thermomyces lanuginosus are also good candidates. It is recommended to perform a screening of different lipases to identify the most efficient one for your specific application.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by measuring the decrease in the concentration of octanoic acid or the increase in the concentration of this compound. A common method is to take aliquots from the reaction mixture at different time points and titrate the remaining octanoic acid with a standardized solution of sodium hydroxide. Alternatively, gas chromatography (GC) can be used to quantify the amount of this compound formed.[3]
Data Presentation
The following tables summarize quantitative data for the synthesis of cetyl octanoate, a wax ester structurally similar to this compound. This data can serve as a valuable reference for optimizing the synthesis of this compound.
Table 1: Effect of Reaction Parameters on the Yield of Cetyl Octanoate Catalyzed by Lipozyme® RMIM [2]
| Reaction Time (h) | Temperature (°C) | Substrate Molar Ratio (Cetyl Alcohol:Octanoic Acid) | Enzyme Amount (% w/w) | Yield (%) |
| 1 | 55 | 2:1 | 10 | 42 |
| 5 | 55 | 2:1 | 50 | 99 |
| 3 | 45 | 2:1 | 30 | 65 |
| 3 | 65 | 2:1 | 30 | 88 |
| 3 | 55 | 1:1 | 30 | 75 |
| 3 | 55 | 3:1 | 30 | 92 |
Table 2: Effect of Reaction Parameters on the Yield of Cetyl Octanoate Catalyzed by Novozym® 435 [2]
| Reaction Time (h) | Temperature (°C) | Substrate Molar Ratio (Cetyl Alcohol:Octanoic Acid) | Enzyme Amount (% w/w) | Yield (%) |
| 1 | 55 | 2:1 | 10 | 44 |
| 3.75 | 55 | 2:1 | 35 | 97 |
| 3 | 45 | 2:1 | 30 | 70 |
| 3 | 65 | 2:1 | 30 | 90 |
| 3 | 55 | 1:1 | 30 | 80 |
| 3 | 55 | 3:1 | 30 | 95 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound in a Solvent-Free System
This protocol describes a general procedure for the enzymatic synthesis of this compound using an immobilized lipase.
Materials:
-
Heptanol
-
Octanoic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional, for water removal)
-
Ethanol (for titration)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator
Procedure:
-
Reactant Preparation: In a sealed reaction vessel (e.g., a screw-capped flask), combine heptanol and octanoic acid. A good starting point is a 1:1 molar ratio.
-
Enzyme Addition: Add the immobilized lipase. A typical starting concentration is 5% (w/w) based on the total weight of the substrates.
-
Water Removal (Optional): If desired, add activated molecular sieves (e.g., 10% w/v) to the reaction mixture to remove the water produced during the reaction.
-
Reaction Conditions:
-
Seal the reaction vessel to prevent evaporation.
-
Place the vessel in a shaking incubator or on a heated magnetic stirrer.
-
Set the temperature to the optimal value for your lipase (e.g., 45-55°C).
-
Set the agitation to a speed sufficient to keep the immobilized enzyme suspended (e.g., 200 rpm).
-
-
Monitoring the Reaction:
-
At regular intervals, withdraw a small, known volume of the reaction mixture.
-
Dilute the sample with ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized sodium hydroxide solution until a persistent pink color is observed.
-
Calculate the conversion based on the decrease in the concentration of octanoic acid.
-
-
Reaction Termination and Product Recovery:
-
Once the desired conversion is reached (or the reaction reaches equilibrium), stop the heating and agitation.
-
Separate the immobilized lipase by filtration. The enzyme can be washed with a non-polar solvent like hexane and dried for reuse.
-
The product, this compound, can be purified from the remaining reactants by vacuum distillation.
-
Protocol 2: Analysis of this compound by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for fatty acid ester analysis (e.g., a non-polar or medium-polarity column).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane or isooctane).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks corresponding to heptanol, octanoic acid, and this compound by comparing their retention times with those of pure standards.
-
Quantify the components by creating a calibration curve with standards of known concentrations.
Visualizations
Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) [mdpi.com]
- 8. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Heptyl Octanoate
Welcome to the Technical Support Center for the purification of heptyl octanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and their solutions.
| Problem | Potential Cause | Solution |
| Low Purity of Final Product | Incomplete removal of unreacted starting materials (heptanol and octanoic acid). | - Wash the organic layer with a 5% sodium bicarbonate solution to remove unreacted octanoic acid. - Wash with water or brine to remove excess heptanol. - Perform fractional distillation to separate the product from the starting materials, which have different boiling points. |
| Presence of byproducts, such as di-heptyl ether. | - Use a milder catalyst or enzymatic catalysis instead of a strong acid catalyst (e.g., sulfuric acid) to minimize side reactions. - Control the reaction temperature to avoid the dehydration of heptanol. | |
| Cloudy Organic Layer After Extraction | Presence of residual water in the organic layer. | - Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, before solvent evaporation. |
| Formation of a Stable Emulsion During Extraction | Vigorous shaking during the liquid-liquid extraction process. | - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Low Yield of Purified Product | Incomplete reaction. | - Drive the Fischer esterification equilibrium towards the product by using an excess of one reactant (typically the less expensive one) or by removing water as it forms using a Dean-Stark apparatus.[1][2] |
| Loss of product during workup. | - Ensure quantitative transfers between glassware. - Be careful not to discard the organic layer during aqueous washes. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Fischer esterification?
A1: The most common impurities are unreacted starting materials, namely n-heptanol and octanoic acid. Water is a direct byproduct of the esterification reaction. Under certain conditions, especially with strong acid catalysts and high temperatures, di-heptyl ether can also be formed as a byproduct.
Q2: How can I effectively remove the unreacted octanoic acid from my product?
A2: Washing the crude product with a mild base, such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃), is an effective method. The octanoic acid will react with the sodium bicarbonate to form sodium octanoate, which is soluble in the aqueous layer and can be separated.
Q3: What is the best method to remove residual n-heptanol?
A3: While washing with water or brine can remove some of the unreacted n-heptanol, fractional distillation is the most effective method for complete removal, especially for long-chain alcohols that have some solubility in the organic phase.[1] The boiling points of this compound (approx. 290.5 °C) and n-heptanol (approx. 176 °C) are sufficiently different to allow for good separation.
Q4: My final product has a yellow tint. What could be the cause and how can I fix it?
A4: A yellow tint can indicate the presence of impurities formed through side reactions or degradation of the product at high temperatures. To obtain a colorless product, you can try purification by column chromatography using silica gel.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for monitoring the purity of this compound.[3][4] It allows for the separation and identification of volatile and semi-volatile compounds, making it ideal for detecting unreacted starting materials and byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
n-Heptanol
-
Octanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add n-heptanol, a slight excess of octanoic acid (e.g., 1.1 equivalents), and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) with stirring.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
Protocol 2: Work-up and Purification of this compound
This protocol details the steps to isolate and purify the synthesized this compound.
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
5% Sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted octanoic acid). Be sure to vent the separatory funnel frequently as CO₂ gas will be evolved.
-
Saturated sodium chloride solution (brine).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene by rotary evaporation.
-
The crude this compound can be further purified by fractional distillation under reduced pressure. Collect the fraction that distills at the correct boiling point for this compound.
Quantitative Data
The following table summarizes typical data for the analysis of this compound purity. Please note that actual values may vary depending on the specific experimental conditions.
| Parameter | Value | Analytical Method |
| Purity (after distillation) | > 98% | Gas Chromatography (GC) |
| Typical Yield | 80-90% | Gravimetric |
| Boiling Point | 290.5 °C at 760 mmHg | Not Applicable |
| Refractive Index | ~1.437 | Refractometer |
Visualizations
Logical Relationship: Fischer Esterification of this compound
Caption: Mechanism of the Fischer esterification for this compound synthesis.
Experimental Workflow: Synthesis and Purification of this compound
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic: Low Purity of this compound
Caption: A logical workflow for troubleshooting low purity issues in this compound.
References
- 1. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting GC-MS analysis of isomeric esters like heptyl octanoate
Welcome to our dedicated support center for troubleshooting the gas chromatography-mass spectrometry (GC-MS) analysis of challenging isomeric esters, such as heptyl octanoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical hurdles.
Troubleshooting Guide: Isomeric Ester Analysis
Navigating the complexities of separating and identifying isomeric esters requires a systematic approach. The following guide outlines a logical workflow to diagnose and resolve common issues encountered during GC-MS analysis.
Problem: Poor Chromatographic Resolution or Co-elution of Isomers
The most prevalent challenge in analyzing isomeric esters is achieving adequate separation on the gas chromatograph. When isomers co-elute, or their peaks significantly overlap, accurate quantification and identification become compromised.
Logical Troubleshooting Workflow
Technical Support Center: Heptyl Octanoate Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of heptyl octanoate during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your this compound has undergone hydrolysis, follow this guide to identify the potential cause and take corrective action.
Symptoms of Hydrolysis:
-
Change in Odor: A shift from a fruity, waxy odor to a sharper, rancid, or vinegary smell, indicating the formation of octanoic acid.
-
Altered Physical Appearance: Increased viscosity or the presence of cloudiness in the liquid.
-
Decreased Purity: Lower than expected purity confirmed by analytical techniques such as Gas Chromatography (GC).
-
pH Shift: A decrease in the pH of aqueous extracts of the ester, indicating the presence of acidic hydrolysis products.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern for this compound?
A1: Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. In the case of this compound, water can break the ester bond, yielding heptyl alcohol and octanoic acid.[1] This degradation is a significant concern as it reduces the purity of the this compound, potentially impacting experimental outcomes, product efficacy, and safety. The formation of octanoic acid can also alter the chemical and physical properties of the material.
Q2: What are the optimal storage conditions to prevent the hydrolysis of this compound?
A2: To minimize hydrolysis, this compound should be stored in a cool, dry, and dark place. The ideal storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of chemical reactions, including hydrolysis.[2][3] |
| Humidity | As low as possible | Minimizing exposure to moisture is crucial to prevent hydrolysis. |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Displacing air with an inert gas prevents exposure to atmospheric moisture and oxygen.[4][5][6] |
| Container | Tightly sealed, amber glass bottle | Prevents ingress of moisture and air, and protects from light which can catalyze degradation.[7] |
Q3: How can I minimize moisture exposure during handling and storage?
A3: Several strategies can be employed to reduce moisture exposure:
-
Use of Desiccants: Place desiccant packets (e.g., silica gel, molecular sieves) in the secondary storage container to absorb any ambient moisture.[8][9][10]
-
Inert Gas Blanket: Before sealing the container, flush the headspace with a dry inert gas like nitrogen or argon.[5][6][11] This is particularly important for partially used containers.
-
Proper Sealing: Ensure the container cap is tightly sealed immediately after use. For containers with septa, use a fine-gauge needle to minimize puncture size and consider wrapping the cap with Parafilm® for extra protection.[12]
-
Controlled Environment: Handle the compound in a glove box or a room with controlled low humidity whenever possible.
Q4: Are there any chemical stabilizers that can be added to prevent hydrolysis?
A4: While the addition of stabilizers is a common practice in formulated products, it is generally not recommended for pure research-grade this compound as it would alter the material's composition. However, for specific applications, certain additives could be considered:
-
Antioxidants: To prevent oxidation which can sometimes promote hydrolysis.
-
Chelating Agents: To bind metal ions that can catalyze hydrolysis.
-
Carbodiimides: These can react with any formed carboxylic acid, effectively reversing the initial hydrolysis step, but this is a more complex chemical modification.
It is crucial to validate the compatibility of any additive with your specific experimental system.
Q5: How can I detect and quantify the hydrolysis of my this compound sample?
A5: Several analytical techniques can be used to assess the purity of this compound and quantify the extent of hydrolysis.
| Analytical Technique | Parameter Measured | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity of this compound, presence of heptyl alcohol and octanoic acid | To confirm the identity of degradation products and quantify the remaining ester.[13][14][15] |
| Acid-Base Titration | Free Fatty Acid (FFA) Content / Acid Number | To quantify the amount of octanoic acid formed due to hydrolysis.[11][16][17] |
| Karl Fischer Titration | Water Content | To determine the amount of water present in the ester, which is a key factor in hydrolysis.[1][2][6][8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in functional groups (ester, carboxylic acid) | A rapid method to monitor the progress of hydrolysis by observing changes in the characteristic infrared absorption bands.[5][18][19] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in this compound using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., single-component composite reagent)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Gastight syringe for sample introduction
-
This compound sample
Procedure:
-
System Preparation: Add the Karl Fischer solvent to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a gastight syringe. The sample size will depend on the expected water content.
-
Titration: Inject the sample into the conditioned titration vessel. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically in ppm or percentage.
Reference: This method is based on standard Karl Fischer titration procedures.[2]
Protocol 2: Determination of Free Fatty Acid (FFA) Content by Titration
This protocol outlines the determination of the acid value, which can be used to calculate the percentage of free fatty acids (as octanoic acid).
Materials:
-
Burette (10 mL or 25 mL)
-
Erlenmeyer flask (250 mL)
-
Analytical balance
-
Solvent mixture (e.g., 1:1 (v/v) ethanol/diethyl ether, neutralized)
-
Phenolphthalein indicator solution (1% in ethanol)
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (0.1 N)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 g of the this compound sample into an Erlenmeyer flask.
-
Dissolution: Add 50-100 mL of the neutralized solvent mixture to the flask and swirl to dissolve the sample.
-
Indication: Add a few drops of the phenolphthalein indicator solution.
-
Titration: Titrate the sample with the standardized KOH or NaOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds.
-
Blank Titration: Perform a blank titration using the same volume of solvent and indicator, but without the sample.
-
Calculation:
-
Acid Value (mg KOH/g) = (V_sample - V_blank) * N * 56.1 / W_sample
-
% FFA (as Octanoic Acid) = (V_sample - V_blank) * N * 14.42 / W_sample Where:
-
V_sample = Volume of titrant used for the sample (mL)
-
V_blank = Volume of titrant used for the blank (mL)
-
N = Normality of the titrant (eq/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
14.42 = (Molecular weight of octanoic acid / 10)
-
W_sample = Weight of the sample (g)
-
-
Reference: This method is adapted from standard procedures for determining the acid value of fats and oils.[16][17]
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying hydrolysis products.
Materials:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
Suitable solvent (e.g., hexane, dichloromethane)
-
Autosampler vials with inserts
-
This compound sample
-
Standards for this compound, heptyl alcohol, and octanoic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent.
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable initial temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1.0-1.5 mL/min).
-
MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum by comparing with a standard or library data.
-
Search for the characteristic peaks and mass spectra of heptyl alcohol and octanoic acid.
-
Quantify the relative peak areas to determine the purity of the this compound and the approximate concentration of hydrolysis products. A calibration curve with standards should be used for accurate quantification.
-
Reference: This is a general GC-MS method for the analysis of volatile and semi-volatile organic compounds.[13][14]
References
- 1. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. fachoekotoxikologie.de [fachoekotoxikologie.de]
- 4. Accelerated Stability Testing. | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. libjournals.unca.edu [libjournals.unca.edu]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. xylemanalytics.com [xylemanalytics.com]
- 17. mt.com [mt.com]
- 18. researchgate.net [researchgate.net]
- 19. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Heptyl Octanoate in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of heptyl octanoate in various formulations. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your research and development efforts.
Troubleshooting Guide: Common Stability Issues with this compound
This guide addresses specific issues that may arise during the formulation and storage of products containing this compound.
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Troubleshooting Steps |
| Change in Odor (Soapy or Rancid) | Hydrolytic degradation (saponification) leading to the formation of octanoic acid and heptanol. Oxidative degradation of the ester. | 1. Control pH: Maintain the formulation pH between 5 and 7 for optimal stability.[1] 2. Minimize Water Content: Reduce the water activity of the formulation. 3. Add Antioxidants: Incorporate antioxidants like hindered phenols to prevent oxidative degradation.[2] 4. Chelating Agents: Use chelating agents such as EDTA to sequester metal ions that can catalyze hydrolysis.[2] |
| Phase Separation or Emulsion Breakage | Change in the physical properties of the formulation due to the degradation of this compound, which can act as an emulsifier or stabilizer. | 1. Assess Degradation: Quantify the amount of this compound degradation using the provided HPLC or GC-MS methods. 2. Optimize Emulsifier System: Re-evaluate the emulsifier and co-emulsifier concentrations. 3. Accelerated Stability Testing: Conduct accelerated stability studies at elevated temperatures to predict long-term physical stability.[3][4] |
| Decrease in Assay/Potency of this compound | Chemical degradation of the ester through hydrolysis or oxidation. | 1. Identify Degradation Products: Use analytical techniques like GC-MS to identify the degradation products and confirm the degradation pathway. 2. Implement Stabilization Strategies: Refer to the "Strategies for Enhancing Stability" FAQ section to select appropriate stabilizers. 3. Packaging Considerations: Use inert and impermeable packaging to protect against moisture and oxygen. |
| Shift in pH of the Formulation | Formation of octanoic acid due to hydrolysis of this compound will decrease the pH. | 1. Buffer the Formulation: Incorporate a suitable buffering system (e.g., citrate, phosphate) to maintain a stable pH.[5] 2. Monitor pH Over Time: Regularly measure the pH of stability samples to track the rate of degradation. |
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
This compound, being a fatty acid ester, is primarily susceptible to two main degradation pathways:
-
Hydrolysis: This is the most common degradation pathway for esters. In the presence of water, the ester bond of this compound can be cleaved, yielding heptanol and octanoic acid. This reaction can be catalyzed by both acids and bases.[1][6] Under acidic conditions, the glycosidic bond is preferentially hydrolyzed, while under basic conditions, the ester bond is selectively hydrolyzed.[1]
-
Oxidation: The alkyl chains of the ester can be susceptible to oxidation, especially if unsaturated impurities are present. This can lead to the formation of hydroperoxides, aldehydes, and ketones, which can result in off-odors and changes in the physical properties of the formulation.
How does pH affect the stability of this compound?
The rate of hydrolysis of this compound is significantly influenced by pH. The hydrolysis of esters is catalyzed by both H+ (acid catalysis) and OH- (base catalysis). The rate of hydrolysis is generally at its minimum in the pH range of 5 to 7.[1] In highly acidic or alkaline conditions, the rate of degradation increases substantially.
What is the impact of temperature on the stability of this compound?
Temperature plays a crucial role in the stability of this compound. An increase in temperature accelerates the rate of chemical reactions, including hydrolysis and oxidation. Accelerated stability testing is often conducted at elevated temperatures (e.g., 40-45°C) to predict the long-term stability of a product.[4][7] A product that is stable for 90 days at 45°C may be considered stable for up to two years at room temperature, depending on the formulation.[4]
What are the recommended strategies to enhance the stability of this compound in formulations?
Several strategies can be employed to improve the stability of this compound:
-
pH Control: Maintaining the pH of the formulation in the optimal range of 5-7 is critical.[1]
-
Moisture Control: Minimizing the water content in the formulation and using appropriate packaging to prevent moisture ingress can significantly reduce hydrolysis.[2]
-
Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation.[2]
-
Addition of Chelating Agents: Agents like EDTA can bind metal ions that may catalyze degradation reactions.[2]
-
Inclusion of Stabilizers: Specific ester stabilizers, such as carbodiimides or polyalkylene glycols, can be used to protect the ester from hydrolysis.[2][8]
Quantitative Stability Data
The following tables provide an overview of the expected stability of a typical fatty acid ester like this compound under various conditions. This data is compiled from literature on similar esters and should be used as a guideline. Specific stability will be formulation-dependent.
Table 1: Effect of pH on the Hydrolysis of a Fatty Acid Ester at 25°C
| pH | Half-life (t½) (Days) |
| 3 | 150 |
| 5 | >1000 |
| 7 | >1000 |
| 9 | 120 |
| 11 | 10 |
Table 2: Effect of Temperature on the Degradation of a Fatty Acid Ester at pH 7
| Temperature (°C) | Degradation after 90 days (%) |
| 4 | < 1 |
| 25 | 1-2 |
| 40 | 5-10 |
| 50 | 15-25 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound Emulsion
This protocol outlines the procedure for conducting an accelerated stability study on a cosmetic or pharmaceutical emulsion containing this compound.
1. Objective: To evaluate the physical and chemical stability of a this compound emulsion under accelerated conditions to predict its shelf life.
2. Materials:
-
This compound emulsion (test product)
-
Controlled temperature and humidity stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Refrigerator (4°C)
-
Room temperature storage (25°C ± 2°C / 60% RH ± 5% RH)
-
pH meter
-
Viscometer
-
Microscope
-
Analytical instrumentation for this compound quantification (HPLC or GC-MS)
3. Procedure:
-
Prepare a sufficient quantity of the this compound emulsion from a single batch to ensure consistency.
-
Fill the emulsion into the final intended packaging.
-
Place the packaged samples into the following storage conditions:
-
4°C (refrigerated)
-
25°C / 60% RH (room temperature)
-
40°C / 75% RH (accelerated)
-
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).
-
At each time point, evaluate the following parameters:
-
Physical Appearance: Color, odor, phase separation, creaming, and sedimentation.
-
pH: Measure the pH of the emulsion.
-
Viscosity: Measure the viscosity of the emulsion.
-
Microscopic Examination: Observe the emulsion under a microscope to assess globule size and distribution.
-
Chemical Stability: Determine the concentration of this compound using a validated stability-indicating analytical method (see Protocol 2).
-
4. Data Analysis:
-
Compare the results from the different storage conditions over time.
-
The data from the accelerated condition (40°C) can be used to project the long-term stability at room temperature.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a formulation. Method development and validation are crucial for accurate stability assessment.[9][10]
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products and other formulation components.
2. Instrumentation and Materials:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Heptanol and octanoic acid reference standards (for peak identification)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample extraction)
3. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-215 nm) or the use of a different detector (e.g., Refractive Index or Mass Spectrometry) may be necessary.
4. Sample Preparation:
-
Accurately weigh a portion of the formulation containing this compound.
-
Extract the this compound using a suitable solvent like methanol or isopropanol. This may involve sonication and centrifugation to remove insoluble excipients.
-
Filter the extract through a 0.45 µm syringe filter before injection.
5. Forced Degradation Studies for Method Validation: To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the sample at 80°C.
-
Photodegradation: Expose the sample to UV light.
Analyze the stressed samples by HPLC to demonstrate that the degradation products are well-separated from the parent this compound peak.
Visualizations
Caption: Workflow for Accelerated Stability Testing.
Caption: Degradation Pathways of this compound.
References
- 1. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. certifiedcosmetics.com [certifiedcosmetics.com]
- 5. testinglab.com [testinglab.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ijtsrd.com [ijtsrd.com]
Side reactions in the chemical synthesis of heptyl octanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical synthesis of heptyl octanoate. Our focus is to address common challenges, particularly the formation of side products, and to offer solutions for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of heptanoic acid and octanol. The process is reversible, and the equilibrium can be shifted toward the product, this compound, by removing water as it is formed, often through azeotropic distillation.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions in the acid-catalyzed synthesis of this compound include:
-
Dehydration of Heptanol: At elevated temperatures, heptanol can undergo acid-catalyzed dehydration to form diheptyl ether and heptene isomers.
-
Hydrolysis: As water is a byproduct of the esterification, its presence can lead to the reverse reaction, hydrolyzing the this compound back into heptanoic acid and heptanol.
-
Substrate Charring: High temperatures and the use of strong, concentrated acids can cause the degradation of the organic reactants, leading to the formation of dark-colored impurities.
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, consider the following strategies:
-
Catalyst Selection: Opt for milder acid catalysts. While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. Heterogeneous solid acid catalysts, such as certain ion-exchange resins, can offer good activity with improved selectivity and easier removal from the reaction mixture.
-
Temperature Control: Maintain the reaction temperature at the reflux temperature of the mixture, which is typically sufficient to drive the reaction without causing significant degradation or dehydration. Excessively high temperatures should be avoided.
-
Molar Ratio of Reactants: Using a slight excess of one of the reactants, often the less expensive one, can help drive the reaction to completion. However, a large excess can sometimes complicate purification.
-
Water Removal: The continuous removal of water from the reaction mixture is crucial to prevent the reverse hydrolysis reaction. A Dean-Stark apparatus is commonly used for this purpose.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction due to equilibrium. - Hydrolysis of the ester. - Sub-optimal catalyst concentration or activity. - Insufficient reaction time or temperature. | - Ensure efficient water removal using a Dean-Stark apparatus or molecular sieves. - Use a slight excess of one reactant. - Verify the catalyst concentration and ensure it is active. - Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time. - Ensure the reaction is maintained at the appropriate reflux temperature. |
| Presence of Diheptyl Ether in Product | - High reaction temperature. - Use of a strong, aggressive acid catalyst. | - Lower the reaction temperature. - Consider using a milder or heterogeneous acid catalyst. |
| Product is Dark or Discolored | - Substrate charring due to high temperatures or a highly concentrated acid catalyst. - Impurities in the starting materials. | - Reduce the reaction temperature. - Use a less concentrated acid catalyst or a solid acid catalyst. - Ensure the purity of the heptanoic acid and octanol before starting the reaction. |
| Unreacted Starting Materials in Product | - Incomplete reaction. - Inefficient purification. | - Refer to the "Low Yield" troubleshooting steps. - Optimize the purification process (e.g., distillation conditions) to effectively separate the product from the starting materials. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from heptanoic acid and octanol using an acid catalyst with concurrent water removal.
Materials:
-
Heptanoic acid
-
Octanol
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Toluene (or another suitable azeotroping agent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid, octanol (a 1:1 to 1:1.2 molar ratio is common), and toluene.
-
Catalyst Addition: While stirring, carefully add the acid catalyst (typically 1-2% by weight of the reactants).
-
Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the toluene returning to the reaction flask.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the reaction is nearing completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid. Be cautious of CO2 evolution.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Data Presentation
Table 1: Hypothetical Quantitative Data on the Effect of Catalyst on this compound Synthesis
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Diheptyl Ether (%) | Unreacted Heptanol (%) |
| H₂SO₄ | 2 | 140 | 4 | 85 | 10 | 3 |
| p-TsOH | 3 | 130 | 6 | 90 | 5 | 4 |
| Amberlyst-15 | 10 | 120 | 8 | 92 | 2 | 5 |
Note: This data is illustrative and actual results may vary depending on specific experimental conditions.
Visualizations
Caption: Main and side reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Optimizing temperature and pH for enzymatic synthesis of esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of esters.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing the enzymatic synthesis of esters?
A1: The primary parameters for optimizing enzymatic ester synthesis are temperature, pH, enzyme concentration, substrate molar ratio, and water activity.[1] Each of these factors can significantly influence the reaction rate and final product yield.
Q2: How does temperature affect the enzymatic reaction?
A2: Temperature has a dual effect on enzymatic reactions. Increasing the temperature generally increases the reaction rate up to an optimal point.[2] However, temperatures exceeding the optimum can lead to enzyme denaturation, where the enzyme loses its three-dimensional structure and catalytic activity.[2] For instance, while some lipases are active over a broad temperature range, most have a specific optimal temperature for maximum efficiency.[3][4]
Q3: Why is pH crucial for enzymatic ester synthesis?
A3: The pH of the reaction medium affects the ionization state of the amino acid residues in the enzyme's active site and can influence the overall enzyme structure.[5] Each enzyme has an optimal pH range at which it exhibits maximum activity.[4] Deviations from this optimal pH can lead to a decrease in or complete loss of enzyme activity.[2][5] For many lipases, the optimal pH is around 7.0 (neutral), but it can vary depending on the enzyme source.[4]
Q4: Can the substrates or products inhibit the reaction?
A4: Yes, both substrate and product inhibition are common challenges in enzymatic esterification. High concentrations of certain substrates, particularly short-chain acids and alcohols, can inhibit or inactivate the enzyme.[6][7] The accumulation of the ester product or the water byproduct can also lead to feedback inhibition, slowing down the reaction rate.[6]
Q5: What is the role of water in enzymatic ester synthesis in non-aqueous media?
A5: Enzymes require a certain amount of water to maintain their catalytically active conformation.[6] However, in ester synthesis, which is a reversible reaction, excess water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield.[6] Therefore, controlling the water activity (a_w) in the reaction medium is critical for maximizing ester production.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive enzyme | - Verify the storage conditions and age of the enzyme.[8] - Test the enzyme activity with a standard substrate. |
| Suboptimal temperature or pH | - Determine the optimal temperature and pH for the specific enzyme and substrates being used. - Ensure the reaction buffer is at the correct pH. | |
| Reaction at equilibrium | - Remove a product (e.g., water) to shift the equilibrium towards ester formation. This can be achieved using molecular sieves or by performing the reaction under vacuum.[8] - Use an excess of one of the reactants (usually the alcohol) to drive the reaction forward.[8] | |
| Substrate or product inhibition | - Implement a fed-batch approach where the inhibitory substrate is added gradually.[6] - Remove the product as it is formed. | |
| Reaction Rate is Too Slow | Insufficient enzyme concentration | - Increase the enzyme concentration. However, be aware that excessive enzyme loading can sometimes lead to mass transfer limitations.[9] |
| Poor mixing | - Ensure adequate agitation to minimize mass transfer limitations, especially with immobilized enzymes. | |
| Low temperature | - Gradually increase the reaction temperature towards the optimum, while monitoring enzyme stability. | |
| Enzyme Inactivation | Extreme temperature or pH | - Operate within the enzyme's known stable temperature and pH range. |
| Presence of inhibitors | - Identify and remove any potential inhibitors from the reaction mixture. | |
| Denaturation by organic solvent | - Select a more biocompatible organic solvent. Hydrophobic solvents are often less denaturing.[6] |
Quantitative Data Summary
The optimal temperature and pH for enzymatic ester synthesis are highly dependent on the specific enzyme (lipase) used and the substrates involved. The following table summarizes optimal conditions for various lipases in the synthesis of different esters.
| Lipase Source | Ester Synthesized | Optimal Temperature (°C) | Optimal pH | Reference |
| Candida antarctica lipase B (Novozym 435) | Octyl formate | 40 | Not specified | [9] |
| Anoxybacillus flavithermus HBB 134 | Triolein hydrolysis (related to esterification) | 50 | 9.0 | [10] |
| Aspergillus melleus | p-nitrophenyl palmitate hydrolysis | 55 | 8.0-11.0 | [11] |
| Pyrococcus furiosus (immobilized) | Not specified | 90 | 7.0 | [12] |
| Endophytic fungus QAT_7AC | Biodiesel (transesterification) | 40 | 5.5 | [13] |
| Rhizopus arrhizus | Not specified | 35 | 9.0 | [14] |
| Pichia sp. | Not specified | 75 | 9.0 | [15] |
Experimental Protocols
Protocol 1: Determination of Optimal Temperature
-
Reaction Setup: Prepare a series of reaction mixtures, each containing the same concentrations of substrates (acid and alcohol), enzyme, and buffer at a predetermined optimal pH.
-
Temperature Gradient: Incubate each reaction mixture at a different temperature (e.g., in a temperature gradient from 30°C to 70°C in 5°C increments).
-
Sampling: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., every hour for 8 hours).
-
Reaction Quenching: Immediately stop the reaction in the aliquots, for instance, by adding an excess of cold ethanol or by flash freezing.
-
Analysis: Analyze the concentration of the ester product in each sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Interpretation: Plot the initial reaction rate (product formation over time) against the temperature. The temperature at which the highest reaction rate is observed is the optimal temperature.
Protocol 2: Determination of Optimal pH
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., ranging from pH 4.0 to pH 10.0 in increments of 1.0).
-
Reaction Setup: Prepare reaction mixtures, each containing the same concentrations of substrates and enzyme, but using a different pH buffer for each.
-
Incubation: Incubate all reaction mixtures at the predetermined optimal temperature.
-
Sampling and Quenching: Follow the same procedure as in Protocol 1 for sampling and stopping the reaction.
-
Analysis: Analyze the ester concentration in each sample.
-
Data Interpretation: Plot the initial reaction rate against the pH. The pH at which the highest reaction rate is observed is the optimal pH.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Optimum Temperature And PH For The Action Of An Enzyme [unacademy.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methods for removing unreacted starting materials from heptyl octanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of heptyl octanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
Following a typical Fischer esterification synthesis, the crude this compound product will likely contain unreacted starting materials, namely heptanol and octanoic acid. Additionally, residual acid catalyst (e.g., sulfuric acid) and water formed during the reaction will be present.[1][2]
Q2: What is the purpose of washing the crude ester with a sodium bicarbonate or sodium carbonate solution?
Washing the organic layer with a mild aqueous base such as sodium bicarbonate or sodium carbonate is a critical step to neutralize and remove any remaining acidic components.[1][3] This includes the unreacted octanoic acid and the acid catalyst. The base reacts with the acids to form their corresponding salts, which are soluble in the aqueous phase and can be easily separated.[3] The evolution of carbon dioxide gas (effervescence) is an indication that the neutralization reaction is occurring and will cease once all the acid has been neutralized.[2][4]
Q3: How can I remove the unreacted heptanol from my this compound product?
Unreacted heptanol can be removed by washing the organic layer with water.[2] Heptanol has some solubility in water, whereas the much less polar this compound is insoluble.[5] Multiple water washes may be necessary to effectively remove the residual alcohol. For long-chain alcohols that have lower water solubility, vacuum distillation can be an effective method for removal if there is a sufficient difference in boiling points between the alcohol and the ester.
Q4: My purification yield is lower than expected. What are the potential causes and how can I improve it?
Low yields in ester purification can arise from several factors. The Fischer esterification is a reversible reaction, which can limit the initial product formation.[3][6] To drive the equilibrium towards the product, one can use an excess of one of the reactants (either heptanol or octanoic acid) or remove water as it is formed, for instance, by using a Dean-Stark apparatus.[7] Losses can also occur during the workup process, such as incomplete extraction, formation of emulsions, or product decomposition during distillation.[3] Careful and efficient separation during aqueous washes and ensuring the glassware is clean can help minimize these losses.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion During Aqueous Wash | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. |
| High concentration of impurities acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase.[3] | |
| Incomplete Removal of Acidic Impurities (checked by pH or TLC) | Insufficient amount of basic solution used for washing. | Perform additional washes with saturated sodium bicarbonate or a dilute sodium carbonate solution until the aqueous layer is no longer acidic. |
| Inefficient mixing between the organic and aqueous layers. | Ensure thorough but gentle mixing during the washing step to maximize contact between the two phases. | |
| Product is Wet (contains residual water) After Drying | Insufficient amount of drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). | Add more drying agent until some of it remains free-flowing in the organic solvent, indicating that all the water has been absorbed.[3] |
| Insufficient drying time. | Allow the organic layer to stand over the drying agent for at least 10-15 minutes with occasional swirling.[3] | |
| Poor Separation During Distillation | Boiling points of this compound and impurities (e.g., unreacted heptanol) are too close for simple distillation. | Use fractional distillation to achieve better separation.[1] If the boiling points are very close, column chromatography may be a more suitable purification method. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound Purification
This protocol outlines the liquid-liquid extraction procedure to remove unreacted starting materials and the acid catalyst from the crude this compound.
Materials:
-
Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Neutralization Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it, making sure to vent frequently to release the pressure from the evolved CO₂ gas. Continue to mix and vent until gas evolution ceases. Allow the layers to separate and drain the lower aqueous layer.[3]
-
Water Wash: Add an equal volume of deionized water to the separatory funnel to remove any remaining water-soluble impurities, including unreacted heptanol. Gently invert the funnel several times, allowing the layers to separate, and then drain the aqueous layer. Repeat this water wash one more time.[2]
-
Brine Wash: Wash the organic layer with an equal volume of saturated brine solution. This wash helps to remove the bulk of the dissolved water in the organic layer.[3] Allow the layers to separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the flask. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together.[3]
-
Filtration and Solvent Removal: Filter the dried organic layer through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
For higher purity, the this compound obtained from the aqueous workup can be further purified by vacuum distillation. This method is effective for separating the ester from less volatile or non-volatile impurities.
Materials:
-
Crude this compound (post-aqueous workup)
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum source and gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Place the crude this compound into a round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Begin stirring (if using a stir bar) and apply vacuum.
-
Once the desired pressure is reached, begin to heat the distillation flask gently with a heating mantle.
-
Monitor the temperature at the distillation head. Collect any low-boiling fractions separately.
-
The main fraction of this compound should distill at a constant temperature. The boiling point will be dependent on the pressure. For reference, the boiling point of this compound is 160 °C at 14 mmHg.[5]
-
Once the main fraction has been collected, stop the heating and allow the apparatus to cool before releasing the vacuum.
Data Presentation
Table 1: Physical Properties of this compound and Related Starting Materials
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Water Solubility |
| This compound | 242.40[5] | 290.5 @ 760 mmHg, 160 @ 14 mmHg[5][8] | -10[5] | Insoluble[5] |
| Heptanol | 116.20 | 176 | -34.6 | Slightly soluble |
| Octanoic Acid | 144.21 | 239.7 | 16.7 | Slightly soluble |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. This compound, 4265-97-8 [thegoodscentscompany.com]
Addressing peak tailing in HPLC analysis of heptyl octanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of heptyl octanoate and other long-chain esters.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum.[1][2] This distortion can compromise the accuracy of quantification and reduce the resolution between closely eluting compounds.[2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[1][2]
Q1: My this compound peak is tailing. What are the initial steps to diagnose the problem?
When troubleshooting peak tailing, it's essential to first determine if the issue is specific to your analyte or affects all peaks in the chromatogram.
-
Observe all peaks: If all peaks in your chromatogram, including those of other compounds, are tailing, the problem is likely related to the HPLC system's physical setup.[1] This could be due to extra-column volume, such as using tubing with an excessive length or a wide internal diameter.[1] A void at the column inlet or a blocked frit can also cause universal peak tailing.[3]
-
Analyte-specific tailing: If only the this compound peak is tailing, the issue is more likely related to chemical interactions between the analyte and the stationary phase or suboptimal method parameters.
Q2: What are the common chemical causes of peak tailing for a neutral ester like this compound?
While peak tailing is often discussed in the context of acidic or basic compounds interacting with the stationary phase, neutral and hydrophobic molecules like this compound can also exhibit tailing due to several factors:[2][4]
-
Secondary Silanol Interactions: Although this compound is neutral, it possesses polar carbonyl groups that can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[2][3] These interactions create an additional retention mechanism that can lead to peak tailing.
-
Insufficient Mobile Phase Elution Strength: For hydrophobic compounds, a mobile phase with a high percentage of a strong organic solvent (like acetonitrile or methanol) is necessary for proper elution.[1] If the mobile phase is too weak (i.e., contains too much water), the analyte will have overly strong interactions with the stationary phase, leading to poor peak shape and tailing.[1]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted and tailing peaks.[2]
-
Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[2] It is always best to dissolve the sample in the mobile phase itself.
Q3: How can I systematically troubleshoot and resolve peak tailing for this compound?
Follow this step-by-step guide to identify and fix the root cause of peak tailing.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Frequently Asked Questions (FAQs)
Q4: What is a suitable mobile phase composition to prevent peak tailing for this compound?
For a hydrophobic, neutral compound like this compound, a reversed-phase HPLC method using a mobile phase with a high percentage of an organic modifier is recommended.[1] A good starting point is a mixture of acetonitrile and water. Insufficient organic content can lead to peak broadening and tailing.[1] Since this compound is neutral, adjusting the mobile phase pH is less critical than for ionizable compounds.[1]
Q5: How does column temperature affect the peak shape of long-chain esters?
Increasing the column temperature, for instance to 40°C, can improve the chromatography of long-chain esters.[1][5] Higher temperatures reduce the viscosity of the mobile phase, which can lead to more efficient mass transfer and, consequently, sharper and more symmetrical peaks.[1] Consistent temperature control is also crucial for achieving reproducible results.[1]
Q6: Should I use a guard column for my analysis?
Yes, using a guard column is highly recommended, especially when analyzing samples that may contain impurities.[1] A guard column is a small, sacrificial column installed before the main analytical column.[1] It helps to trap particulate matter and strongly retained impurities that could otherwise contaminate the analytical column and lead to issues like increased backpressure and peak tailing.[1]
Q7: What is the difference between peak tailing and peak fronting?
Both are types of peak asymmetry. Peak tailing, which is more common, results in a drawn-out latter half of the peak.[1] Peak fronting is the opposite, where the first half of the peak is broader, giving it a "shark fin" appearance. Peak fronting is often a classic indicator of column overload.[1]
Quantitative Data Summary
The concentration of the organic modifier in the mobile phase has a significant impact on the peak shape of hydrophobic compounds like long-chain esters. A higher percentage of organic solvent generally leads to better peak symmetry.
| Mobile Phase Composition (Acetonitrile:Water) | Analyte | USP Tailing Factor (T) |
| 70:30 | This compound (representative) | 1.8 |
| 80:20 | This compound (representative) | 1.4 |
| 90:10 | This compound (representative) | 1.1 |
(Note: This data is representative and illustrates a typical trend observed when optimizing the separation of hydrophobic molecules, based on established chromatographic principles.)[1]
Detailed Experimental Protocol
This protocol provides a starting point for the isocratic HPLC analysis of this compound.
Objective: To achieve a symmetric peak shape for the quantification of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Perform serial dilutions to create working standards within the desired concentration range (e.g., 1-100 µg/mL).
-
The final diluent for the samples should be the mobile phase itself (e.g., Acetonitrile/Water 90:10 v/v).[1]
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). An end-capped column is recommended to minimize silanol interactions.
-
Mobile Phase: Acetonitrile / Water (90:10 v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 205 nm (for the ester functional group) or an Evaporative Light-Scattering Detector (ELSD).[1][5]
3. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak for this compound, assessing the USP Tailing Factor. A value close to 1.0 indicates a symmetrical peak.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Heptyl Octanoate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of heptyl octanoate, a fatty acid ester with applications in the pharmaceutical, cosmetic, and flavor industries, is critical for quality control, formulation development, and stability testing. The selection of an appropriate analytical method is a pivotal decision that influences the reliability, efficiency, and validity of results. This guide provides an objective comparison of two common chromatographic techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
This comparison is supported by a synthesis of data from validated methods for this compound and structurally similar medium-chain fatty acid esters, providing a comprehensive framework for methodological validation and selection.
Performance Comparison of Analytical Methods
The selection of an analytical method hinges on its performance characteristics. Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] High-performance liquid chromatography offers an alternative approach, particularly suitable for less volatile compounds or when derivatization is not desirable.
The following table summarizes the typical validation parameters for the quantification of medium-chain fatty acid esters, providing a baseline for the expected performance of each technique in the analysis of this compound.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 3% |
| Specificity | High (with appropriate column and temperature programming) | Moderate (dependent on mobile phase and potential interferences) |
| Throughput | Moderate to High | Moderate |
| Cost | Lower | Higher |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is based on the common practice of analyzing fatty acid esters by GC-FID, which is known for its robustness and wide linear range.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in hexane (or another suitable solvent) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in hexane to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.
-
Internal Standard: For enhanced precision, add an internal standard (e.g., methyl nonanoate or another suitable ester not present in the sample) at a fixed concentration to all standard and sample solutions.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode depending on concentration) |
| Oven Temperature Program | Initial 100 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method
This method is adapted from a protocol for the analysis of this compound and provides a viable alternative to GC, especially when dealing with complex matrices or when derivatization is to be avoided.[2]
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 5 - 200 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (e.g., 80:20 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV Detector |
| Wavelength | 210 nm |
Method Validation Workflow and Parameter Relationships
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The relationship between different validation parameters ensures a comprehensive assessment of the method's performance.
The core validation parameters are interconnected, providing a holistic view of the method's capabilities.
Conclusion
Both GC-FID and HPLC-UV are suitable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, available instrumentation, and throughput needs. GC-FID generally offers higher sensitivity and is a more cost-effective option for volatile compounds like this compound. HPLC-UV provides a robust alternative, particularly when dealing with less volatile interfering compounds or when derivatization is not feasible. Regardless of the chosen method, a thorough validation according to ICH and FDA guidelines is essential to ensure the generation of reliable and accurate data for its intended scientific or regulatory purpose.
References
Comparing the efficacy of different lipases for heptyl octanoate synthesis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of esters such as heptyl octanoate offers a sustainable and highly selective alternative to traditional chemical methods. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile biocatalysts capable of performing esterification in non-aqueous media, providing high yields under mild reaction conditions.[1][2] This guide provides a comparative overview of the efficacy of different lipases commonly employed for the synthesis of flavor esters, with a specific focus on this compound and structurally similar esters. The selection of an appropriate lipase is critical to maximizing reaction yield and efficiency.
While direct comparative studies on this compound synthesis are limited, extensive research on analogous esters, such as octyl octanoate and heptyl propionate, provides valuable insights into the performance of various lipases. The data presented below is compiled from studies on these closely related compounds to offer a predictive comparison for this compound synthesis.
Quantitative Comparison of Lipase Performance
The efficacy of different lipases in synthesizing flavor esters is influenced by several factors, including the source of the lipase, whether it is in a free or immobilized form, and the reaction conditions. Immobilized lipases are often preferred as they allow for easier separation from the reaction mixture and enhance enzyme stability and reusability.[3][4] The following table summarizes the performance of several common commercial lipases in the synthesis of this compound and similar esters.
| Lipase Source | Biocatalyst Form | Support Material (for Immobilized) | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion Yield (%) | Reference(s) |
| Candida antarctica lipase B | Novozym® 435 (Immobilized) | Acrylic Resin | Heptanol & Propionic Acid | 1:1 | 50 | 8-48 | >95 | [3] |
| Candida antarctica lipase B | Immobilized on Magnetic Nanoparticles | Iron Magnetic Nanoparticles (Fe₃O₄) | Butyric Acid & Methanol/Ethanol | 1:1 | 25 | 8 | >90 | [5] |
| Rhizomucor miehei | Lipozyme® RM IM (Immobilized) | Anionic Resin | 2-Phenylethanol & Glyceryl Trioctanoate | 3:1 | 30 | 2 | ~80 | [6] |
| Rhizomucor miehei | Lipozyme® RM IM (Immobilized) | Phenolic Resin | Pentanol & Octanoic Acid | Not specified | 40 | Not specified | >90 | [2][7] |
| Thermomyces lanuginosus | Lipozyme TL IM (Immobilized) | Silica Gel | Butyric Acid & Methanol | Not specified | 40 | Not specified | ~54 | [8] |
| Aspergillus niger | Immobilized on Chitosan-coated resin | Macroporous resin with Chitosan | Not specified for esterification | Not specified | Not specified | Not specified | Not specified | [9] |
| Candida rugosa | Immobilized on Celite-535 | Celite-535 | Octanol & Octanoic Acid | 1:1 (v/v) | 30 | Not specified | Not specified | [4] |
Note: The conversion yields are highly dependent on the specific reaction conditions, including the solvent used (or solvent-free system), water activity, and enzyme loading. The data presented should be considered as a guide to the relative performance of these lipases.
Experimental Protocols
The following is a generalized experimental protocol for the enzymatic synthesis of this compound based on methodologies reported for similar esters.[3][5]
1. Materials:
-
Heptanol
-
Octanoic acid
-
Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B)
-
Organic solvent (e.g., n-hexane, isooctane, or solvent-free)
-
Molecular sieves (to remove water produced during the reaction)
-
Standardized 0.1 N ethanolic NaOH solution (for titration)
-
Phenolphthalein indicator
-
Ethanol
2. Reactant Preparation: In a screw-capped flask, combine equimolar amounts of heptanol and octanoic acid. For a solvent-based reaction, dissolve the substrates in a suitable organic solvent.
3. Enzyme Addition: Add the immobilized lipase at a concentration of 1-10% (by weight of the total substrates). To shift the reaction equilibrium towards ester formation, add molecular sieves to adsorb the water produced.
4. Reaction Incubation: Place the flask in a temperature-controlled shaker incubator. Set the desired temperature (e.g., 40-60°C) and agitation speed (e.g., 200 rpm) to ensure proper mixing.
5. Reaction Monitoring: The progress of the esterification can be monitored by withdrawing small aliquots of the reaction mixture at regular intervals and titrating the residual octanoic acid.
-
Dissolve the aliquot in 10 mL of ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized 0.1 N ethanolic NaOH solution until a persistent pink color is observed.
-
The conversion is calculated based on the decrease in the concentration of octanoic acid. Alternatively, Gas Chromatography (GC) can be used to monitor the formation of this compound.
6. Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically within 8-48 hours), stop the reaction by removing the flask from the incubator. Separate the immobilized enzyme by filtration. The recovered lipase can be washed with a solvent like hexane and dried for reuse in subsequent batches.
7. Product Purification: The liquid phase containing the this compound can be washed with a dilute sodium bicarbonate solution to remove any remaining acid, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate. The solvent (if used) and any unreacted substrates can be removed by vacuum distillation to obtain the purified this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Comparative performance and reusability studies of lipases on syntheses of octyl esters with an economic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. scielo.br [scielo.br]
- 8. Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 固定在Immobead 150上的脂肪酶 来源于米赫根毛霉 ≥300 U/g | Sigma-Aldrich [sigmaaldrich.com]
Heptyl Octanoate: A Comparative Analysis of its Flavor Profile Against Other Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Heptyl octanoate, a fatty acid ester, contributes a unique sensory experience to a wide range of products, particularly within the food and fragrance industries. Its characteristic flavor and aroma profile, often described as waxy, oily, green, and with tropical and fruity undertones, makes it a valuable component in the creation of complex flavor landscapes.[1] This guide provides a comprehensive comparison of this compound with other fatty acid esters, offering quantitative data, detailed experimental protocols, and insights into the underlying sensory mechanisms.
Comparative Flavor Profiles and Sensory Thresholds
The flavor of a fatty acid ester is largely determined by its chemical structure, specifically the length of the carboxylic acid and alcohol chains. Shorter-chain esters are often associated with fruity and sweet notes, while longer-chain esters tend to exhibit waxy, fatty, and green characteristics. The following tables summarize the flavor profiles and available odor detection thresholds of this compound and a selection of other fatty acid esters.
| Ester | Molecular Formula | Flavor/Odor Profile | Odor Detection Threshold (in water, ppb) |
| This compound | C15H30O2 | Waxy, oily, green, tropical, fresh, fruity, fatty with a musty tropical nuance.[1] | Data Not Available |
| Ethyl Hexanoate | C8H16O2 | Strong, fruity, winey, with apple, banana, and pineapple notes; waxy and green.[2][3] | 1 |
| Methyl Octanoate | C9H18O2 | Powerful, winey-fruity, orange-like, waxy, green, sweet, aldehydic with vegetative and herbal nuances.[4][5] | Data Not Available |
| Ethyl Octanoate | C10H20O2 | Fruity, winey, sweet, with a cognac-apricot taste.[2] | 15 |
| Propyl Decanoate | C13H26O2 | Waxy, fruity, fatty, green, vegetable, woody, and oily.[6] | Data Not Available |
Table 1: Comparison of Flavor Profiles and Odor Thresholds of Selected Fatty Acid Esters.
Experimental Protocols
Synthesis of Fatty Acid Esters via Fischer Esterification
This protocol describes a general method for the synthesis of fatty acid esters, such as this compound, which can be adapted for other esters by substituting the appropriate carboxylic acid and alcohol.
Materials:
-
Octanoic acid (or other desired carboxylic acid)
-
Heptanol (or other desired alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the carboxylic acid and a molar excess of the alcohol (typically 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight).
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and wash with water.
-
Neutralize the excess acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude ester.
-
The ester can be further purified by distillation or column chromatography.
A visual representation of the Fischer Esterification workflow is provided below.
Caption: Workflow for the synthesis of fatty acid esters via Fischer Esterification.
Sensory Evaluation using Aroma Extract Dilution Analysis (AEDA)
AEDA is a gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a sample.
Materials:
-
Fatty acid ester sample
-
Solvent for dilution (e.g., diethyl ether or dichloromethane)
-
Gas chromatograph coupled with an olfactometry port (GC-O)
-
Trained sensory panel
Procedure:
-
Sample Preparation: Prepare a stock solution of the fatty acid ester in a suitable solvent.
-
Serial Dilution: Create a series of stepwise dilutions of the stock solution (e.g., 1:2, 1:4, 1:8, and so on).
-
GC-O Analysis: Inject each dilution into the GC-O system, starting with the most diluted sample.
-
Sensory Evaluation: A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each detected odor.
-
Flavor Dilution (FD) Factor Determination: The FD factor for each odorant is the highest dilution at which it can still be detected. A higher FD factor indicates a more potent odorant.
-
Data Analysis: The results are compiled to create an aromagram, which is a plot of FD factor versus retention index.
The following diagram illustrates the AEDA process.
Caption: Experimental workflow for Aroma Extract Dilution Analysis (AEDA).
Olfactory Signaling Pathways
The perception of flavor and aroma from fatty acid esters is initiated by the interaction of these volatile compounds with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).
The general mechanism of olfactory signal transduction is as follows:
-
Odorant Binding: An odorant molecule, such as a fatty acid ester, binds to a specific OR.
-
G-protein Activation: This binding event activates a coupled G-protein (Gαolf).
-
Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization and Action Potential: The influx of cations (primarily Ca²⁺ and Na⁺) through the open channels depolarizes the olfactory sensory neuron, generating an action potential.
-
Signal Transmission to the Brain: This electrical signal is transmitted to the olfactory bulb in the brain, where it is processed and interpreted as a specific scent.
While this represents the canonical olfactory signaling pathway, the specific ORs that recognize this compound and other fatty acid esters are still an active area of research. The "deorphanization" of these receptors, a process of identifying their specific ligands, is crucial for a deeper understanding of flavor perception.
The diagram below illustrates the canonical olfactory signaling pathway.
References
A Comparative Guide to the Cross-Validation of GC-FID and HPLC-UV for Octyl Octanoate Analysis
For researchers, scientists, and drug development professionals engaged in the quantification of octyl octanoate, the choice of analytical methodology is paramount for ensuring accurate and reliable results. This guide provides a comprehensive cross-validation of two commonly employed techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. By presenting supporting experimental data and detailed protocols, this document aims to facilitate an informed decision-making process for the selection of the most appropriate method for specific analytical needs.
Performance Comparison
A summary of the key performance parameters for the analysis of octyl octanoate and structurally similar esters by GC-FID and HPLC-UV is presented below. It is important to note that while direct head-to-head cross-validation studies for octyl octanoate are not extensively available in published literature, the data presented here are synthesized from validated methods for similar medium-chain fatty acid esters, providing a strong comparative framework.[1]
| Parameter | GC-FID | HPLC-UV |
| Principle | Separation based on boiling point and polarity, detection by flame ionization.[2] | Separation based on polarity, detection by UV absorbance.[2] |
| Linearity (r²) | > 0.99[2] | > 0.99[2][3][4] |
| Precision (%RSD) | 0.1 - 1.8%[2] | < 3%[2][3][4] |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ppm range.[2] | Analyte dependent, can be in the low ppm range.[2] |
| Limit of Quantitation (LOQ) | Analyte dependent, typically in the low ppm range. | Analyte dependent, can be in the low ppm range. |
Experimental Protocols
Detailed methodologies for the analysis of octyl octanoate using GC-FID and HPLC-UV are outlined below. These protocols are based on established methods for similar esters and should be validated in the user's laboratory for their specific application.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and highly sensitive method for the analysis of volatile and semi-volatile compounds like octyl octanoate.[2]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: DB-1 (polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of octyl octanoate (1000 µg/mL) in a suitable solvent such as hexane or ethyl acetate.
-
Generate a series of calibration standards by serially diluting the stock solution.
-
Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction to isolate octyl octanoate from the sample matrix.
Validation Parameters:
-
Linearity: Assessed by analyzing a series of at least five concentrations across the expected sample concentration range. A correlation coefficient (r²) of ≥ 0.99 is typically acceptable.
-
Accuracy: Determined by spike and recovery experiments at three different concentration levels. Recoveries between 98-102% are generally considered acceptable.
-
Precision: Evaluated by analyzing replicate injections of a standard solution. A relative standard deviation (%RSD) of < 2% is desirable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While octyl octanoate does not possess a strong chromophore for UV detection at higher wavelengths, it can be detected at lower UV wavelengths.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Prepare a stock solution of octyl octanoate (1000 µg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Determined by analyzing a minimum of five concentrations. A correlation coefficient (r²) of ≥ 0.99 is the general acceptance criterion.[3][4]
-
Accuracy: Assessed through recovery studies of spiked samples at three concentration levels.
-
Precision: Repeatability and intermediate precision should be evaluated, with an acceptance criterion of %RSD < 3%.[3][4]
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.
Method Comparison and Workflow
The choice between GC-FID and HPLC-UV for octyl octanoate analysis depends on several factors including sample matrix, required sensitivity, and available instrumentation.
Caption: Logical workflow for selecting between GC-FID and HPLC-UV for octyl octanoate analysis.
A cross-validation study is essential to ensure that both methods provide comparable and reliable results. The following workflow outlines the key steps in such a study.
Caption: Experimental workflow for the cross-validation of GC-FID and HPLC-UV methods.
References
A Comparative Guide to the Synthesis of Heptyl Octanoate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heptyl octanoate, a fatty acid ester with applications in flavors, fragrances, and as a specialty chemical, can be achieved through two primary routes: traditional chemical synthesis and modern enzymatic synthesis. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH) | Lipases (e.g., Candida antarctica lipase B - CALB) |
| Typical Yield | 65-97% (yield is dependent on reactant molar ratio) | >90% (conversion) |
| Purity | High, but may require extensive purification | Generally high due to enzyme specificity |
| Reaction Time | 1-10 hours | 24-48 hours |
| Temperature | 60-110 °C | 30-60 °C |
| Pressure | Atmospheric or reduced pressure for water removal | Atmospheric |
| Solvent | Often solvent-free or in a non-polar solvent (e.g., toluene) | Often solvent-free or in a non-polar organic solvent |
| Byproducts | Water | Water |
| Catalyst Reusability | Not typically reusable | High reusability with immobilized enzymes |
| Environmental Impact | Use of corrosive acids, high energy consumption, and potential for hazardous waste. | Milder reaction conditions, biodegradable catalyst, and lower energy consumption, aligning with green chemistry principles.[1] |
In-Depth Analysis
Chemical Synthesis: The Traditional Approach
The Fischer-Speier esterification is a well-established method for synthesizing esters like this compound.[2] This acid-catalyzed reaction between a carboxylic acid (octanoic acid) and an alcohol (heptanol) is a reversible process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[2][3]
While capable of producing high yields in a relatively short timeframe, this method has notable drawbacks. The use of strong, corrosive acids as catalysts necessitates careful handling and neutralization steps during workup, which can generate significant waste. The elevated reaction temperatures also lead to higher energy consumption and can promote side reactions, potentially impacting the final product's purity and requiring more rigorous purification steps.
Enzymatic Synthesis: The Green Alternative
Enzymatic synthesis, employing lipases as biocatalysts, has emerged as a sustainable and highly selective alternative to chemical methods. Lipases, such as the widely used Candida antarctica lipase B (CALB), can efficiently catalyze the esterification of fatty acids under mild reaction conditions.[4] This approach avoids the use of harsh chemicals and high temperatures, resulting in a more environmentally friendly process with lower energy demands.[1][5]
A key advantage of enzymatic synthesis is the high specificity of the lipase, which often leads to a cleaner reaction with fewer byproducts and a higher purity of the final ester. Furthermore, the use of immobilized lipases allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse over multiple batches, which can significantly reduce costs.[5] However, the reaction times for enzymatic synthesis are generally longer than for chemical methods.
Experimental Protocols
Chemical Synthesis of this compound (Fischer Esterification)
Materials:
-
Octanoic acid
-
Heptanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic water removal)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), heating mantle, separatory funnel, and distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine octanoic acid (1 molar equivalent) and heptanol (1.2 molar equivalents). Toluene can be added as a solvent to facilitate azeotropic removal of water.
-
Slowly add the acid catalyst (e.g., concentrated H₂SO₄, ~1-2% by weight of the reactants) to the stirred mixture.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, or until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC or GC).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[6]
Enzymatic Synthesis of this compound (Lipase-catalyzed)
Materials:
-
Octanoic acid
-
Heptanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Molecular sieves (optional, as a drying agent)
-
Hexane (for enzyme washing)
-
Reaction vessel (e.g., screw-capped flask or a small reactor)
-
Shaking incubator or a magnetic stirrer with a heating plate.
Procedure:
-
In a suitable reaction vessel, combine octanoic acid (1 molar equivalent) and heptanol (1 molar equivalent). This reaction is often performed in a solvent-free system.
-
Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
If desired, add molecular sieves to adsorb the water produced during the reaction and drive the equilibrium towards the product.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation (e.g., 200 rpm) for 24-48 hours.
-
Monitor the progress of the reaction by analyzing aliquots for the disappearance of reactants or the formation of the product using techniques like gas chromatography (GC).
-
Upon completion, separate the immobilized enzyme from the product mixture by simple filtration.
-
The recovered enzyme can be washed with a solvent like hexane and dried for reuse in subsequent batches.
-
The product, this compound, is typically of high purity and may require minimal further purification. If necessary, residual starting materials can be removed by vacuum distillation.
Visualizing the Workflows
To better illustrate the distinct processes of chemical and enzymatic synthesis, the following diagrams outline the experimental workflows.
References
- 1. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scielo.br [scielo.br]
- 5. iris.cnr.it [iris.cnr.it]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Evaluating the Purity of Synthesized Heptyl Octanoate Against a Certified Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the purity of laboratory-synthesized heptyl octanoate against a certified reference standard. This compound, a fatty acid ester, finds applications in various fields, including its use as a flavoring agent and in the formulation of fragrances.[1][2][3][4] Ensuring the purity of such compounds is critical for research accuracy, product quality, and safety. This document outlines the key analytical techniques, presents comparative data in a structured format, and provides detailed experimental protocols.
Introduction to this compound and the Importance of Purity
This compound (C15H30O2) is synthesized by the direct esterification of n-heptanol and n-octanoic acid.[1] As with any synthesized compound, the final product is susceptible to the presence of unreacted starting materials, by-products, and solvent residues. A certified standard is a highly purified and well-characterized material that serves as a benchmark for analytical measurements. Comparing a synthesized product to a certified standard is the definitive method for assessing its purity and identity.
Analytical Techniques for Purity Assessment
The primary methods for evaluating the purity of volatile and semi-volatile esters like this compound are Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8][9][10]
-
Gas Chromatography (GC): Separates components of a mixture based on their volatility and interaction with a stationary phase. The purity is determined by comparing the peak area of the analyte to the total area of all peaks.[9][10]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique identifies compounds by measuring their mass-to-charge ratio, providing structural information and confirming the identity of impurities.[6][7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of a compound, confirming its identity and revealing the presence of structurally related impurities.[5][12][13]
Comparative Data Analysis
The following tables present a hypothetical comparison between a batch of synthesized this compound and a certified standard.
Table 1: Gas Chromatography (GC-FID) Purity Analysis
| Parameter | Synthesized this compound | Certified this compound Standard |
| Purity (Area %) | 99.5% | ≥ 99.9% |
| Retention Time (min) | 12.54 | 12.54 |
| Impurities (Area %) | ||
| Heptanol | 0.2% | Not Detected |
| Octanoic Acid | 0.15% | Not Detected |
| Unknown Impurity 1 | 0.1% | Not Detected |
| Unknown Impurity 2 | 0.05% | Not Detected |
Table 2: Mass Spectrometry (GC-MS) Identification
| Parameter | Synthesized this compound | Certified this compound Standard |
| Molecular Ion (m/z) | 242.22 | 242.22 |
| Key Fragmentation Ions (m/z) | 145, 115, 98, 73 | 145, 115, 98, 73 |
| Identity Confirmation | Consistent with this compound | Confirmed as this compound |
Table 3: ¹H NMR Spectroscopy Analysis
| Proton Assignment | Synthesized this compound (Chemical Shift, δ ppm) | Certified this compound Standard (Chemical Shift, δ ppm) |
| -CH₃ (Terminal, Heptyl & Octanoyl) | 0.88 (t) | 0.88 (t) |
| -(CH₂)n- (Methylene Chain) | 1.20-1.40 (m) | 1.20-1.40 (m) |
| -CH₂-CH₂-COO- | 1.62 (quint) | 1.62 (quint) |
| -CH₂-COO- | 2.28 (t) | 2.28 (t) |
| -O-CH₂- | 4.05 (t) | 4.05 (t) |
| Impurity Signals | Trace signals at 3.6 ppm (Heptanol) and 12.0 ppm (Octanoic Acid) | No detectable impurity signals |
Experimental Workflow
The following diagram illustrates the logical workflow for the purity evaluation of synthesized this compound.
Detailed Experimental Protocols
-
Instrument and Column: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for fatty acid ester analysis (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is used.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as hexane or ethyl acetate.
-
Prepare a 1 mg/mL solution of the certified standard in the same solvent.
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector Temperature: 280°C
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the this compound peak relative to the total peak area to determine purity.
-
Compare the retention time and purity of the synthesized sample with the certified standard.
-
-
Instrument: A GC-MS system with a mass selective detector. The GC column and conditions should be similar to the GC-FID method.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Data Analysis:
-
Obtain the mass spectrum of the main GC peak and any significant impurity peaks.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) and the mass spectrum of the certified standard to confirm the identity of this compound and tentatively identify any impurities.
-
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized sample and the certified standard in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Assign the proton signals to the structure of this compound.
-
Compare the spectrum of the synthesized sample to that of the certified standard, looking for any additional peaks that would indicate impurities.
-
Conclusion
This guide provides a systematic approach for the purity evaluation of synthesized this compound. By employing a combination of GC-FID, GC-MS, and NMR spectroscopy, and comparing the results to a certified standard, researchers can confidently determine the purity and confirm the identity of their synthesized product. The provided protocols and comparative data tables serve as a practical resource for scientists and professionals in drug development and related fields.
References
- 1. echemi.com [echemi.com]
- 2. Showing Compound this compound (FDB015076) - FooDB [foodb.ca]
- 3. JECFA Evaluations-HEPTYL OCTANOATE- [inchem.org]
- 4. WHO | JECFA [apps.who.int]
- 5. benchchem.com [benchchem.com]
- 6. Rapid identification of fatty acid methyl esters using a multidimensional gas chromatography-mass spectrometry database [agris.fao.org]
- 7. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iiste.org [iiste.org]
- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 10. scielo.br [scielo.br]
- 11. jeol.com [jeol.com]
- 12. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Sensory Analysis of Heptyl Octanoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sensory properties of heptyl octanoate and its structural isomers. Esters are a critical class of volatile organic compounds that significantly contribute to the aromas of fruits and other natural products.[1] Understanding their distinct sensory profiles is paramount for flavor and fragrance creation, quality control, and the development of palatable pharmaceutical formulations. While publicly available quantitative sensory panel data for a direct comparison of this compound and its specific isomers is limited, this guide presents a framework for such an evaluation, including representative data and detailed experimental methodologies.
Sensory Profile Comparison
This compound is described as having a waxy, oily, green, tropical, and fresh odor.[2][3] A more detailed sensory analysis characterizes it with waxy, fruity, fatty, and green notes with a musty tropical nuance.[3] The flavor profile at a concentration of 50 ppm is noted as waxy and fatty with a tropical fruity nuance.[3]
The sensory characteristics of esters are highly dependent on their chemical structure. Isomers of this compound, which would include esters with branched alkyl chains in either the heptyl or octanoyl portion of the molecule, are expected to exhibit distinct aroma profiles. For instance, branched-chain esters are known for their significant contribution to desirable fruity and floral aromas.[4] A comparative sensory analysis would be crucial to delineate these differences.
Table 1: Hypothetical Quantitative Descriptive Analysis (QDA) of this compound and Its Isomers
Note: The following data is illustrative to demonstrate a typical output from a trained sensory panel and is not based on publicly available experimental results.
| Sensory Attribute | This compound (n-heptyl n-octanoate) | Isothis compound | Heptyl Isooctanoate |
| Fruity | 6.5 | 7.8 | 7.2 |
| Apple | 3.2 | 5.1 | 4.5 |
| Pear | 2.8 | 4.2 | 3.8 |
| Tropical | 5.5 | 3.5 | 4.0 |
| Green | 4.0 | 2.5 | 3.1 |
| Waxy | 7.0 | 5.0 | 5.8 |
| Oily/Fatty | 6.8 | 4.5 | 5.5 |
| Floral | 1.5 | 3.0 | 2.5 |
| Sweet | 5.0 | 6.5 | 6.0 |
| Overall Intensity | 7.2 | 7.5 | 7.3 |
Intensity scores are on a 0-10 scale, where 0 = not perceived and 10 = very strong.
Experimental Protocols
A comprehensive sensory evaluation of this compound and its isomers would typically involve Gas Chromatography-Olfactometry (GC-O) for identification of odor-active compounds and a trained human sensory panel for descriptive analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O combines gas chromatography for separating volatile compounds with olfactometry, where a human assessor sniffs the effluent from the GC column to detect and describe odors. This technique is invaluable for identifying which compounds in a complex mixture are responsible for specific aromas.
Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)
1. Panelist Selection and Training:
-
Recruitment: Panelists are recruited based on their interest, availability, and basic sensory acuity.
-
Screening: Candidates are screened for their ability to detect and describe the four basic tastes (sweet, sour, salty, bitter) and a range of relevant aroma compounds.
-
Training: A rigorous training program (typically 10-20 sessions) is conducted to familiarize the panel with the specific esters being evaluated. During this phase, panelists develop a consensus on a lexicon of sensory descriptors and learn to use an intensity scale consistently. Reference standards for each descriptor are provided to anchor the panel's evaluations.
2. Sample Preparation:
-
This compound and its isomers are diluted to a predetermined, sensorially appropriate concentration in a neutral solvent (e.g., mineral oil or propylene glycol).
-
Samples are presented in coded, identical containers to blind the panelists to the identity of the compounds.
3. Evaluation Procedure:
-
Panelists evaluate the samples in a controlled environment with neutral lighting and good ventilation to minimize distractions and olfactory adaptation.
-
Each panelist is presented with the samples in a randomized order.
-
For aroma evaluation, panelists sniff the headspace of the sample.
-
Panelists rate the intensity of each agreed-upon sensory descriptor using a structured scale (e.g., a 15-point numerical scale or a 10-cm line scale).
-
A sufficient break is enforced between samples to prevent sensory fatigue, during which panelists may cleanse their palate with deionized water and unsalted crackers.
4. Data Analysis:
-
The intensity ratings from all panelists are collected and statistically analyzed.
-
Analysis of Variance (ANOVA) can be used to determine if there are significant differences in the sensory attributes between the different isomers.
-
Principal Component Analysis (PCA) is often used to visualize the relationships between the samples and their sensory attributes.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a comprehensive sensory analysis of flavor and fragrance compounds.
Caption: Workflow for Sensory Panel Evaluation.
Olfactory Signaling Pathway
The perception of esters like this compound is initiated by their interaction with olfactory receptors in the nasal cavity, triggering a signaling cascade that results in the perception of smell.
Caption: Olfactory Receptor Signaling Pathway.
References
A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for Heptyl Octanoate
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes typical validation parameters for analytical methods commonly used for the analysis of fatty acid esters, providing an expected performance baseline for heptyl octanoate analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Precision (RSD) | Intraday: < 9.1%, Interday: < 9.3%[1] | Typically < 15% | Not specified |
| Linearity (R²) | > 0.99[1] | Wide linear range[2] | Not specified |
| Limit of Quantification (LOQ) | As low as 0.43 μM for octanoate in plasma[1] | Generally higher than MS methods | High sensitivity, suitable for complex matrices[2] |
| Selectivity | High[2] | Moderate | Very High[2] |
| Cost | Moderate to High | Low | High |
| Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on methods validated for similar ester compounds and can be adapted for this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[2]
-
Sample Preparation (HS-SPME):
-
Place a 10 mL sample in a 20 mL headspace vial.
-
Add an internal standard (e.g., a deuterated version of this compound or a similar ester).
-
To increase the ionic strength and promote the release of volatile compounds, add 1 g of NaCl.
-
Seal the vial and incubate at 40°C for 15 minutes with agitation to allow for equilibration.
-
Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 40°C.[2]
-
-
GC-MS Analysis:
-
The SPME fiber is thermally desorbed in the GC inlet.
-
The analytes are separated on a capillary column.
-
Detection is performed by a mass spectrometer.
-
2. Gas Chromatography-Flame Ionization Detection (GC-FID) with Liquid-Liquid Extraction
GC-FID is a robust and cost-effective method for quantifying organic compounds.[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Extract 5 mL of the sample with 2 mL of a non-polar solvent like hexane.
-
Collect the organic layer.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.[2]
-
-
GC-FID Analysis:
-
Inject the concentrated extract into the GC.
-
Analytes are separated on a capillary column.
-
Detection is performed by a flame ionization detector.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
LC-MS/MS is a highly sensitive and selective technique, particularly for less volatile compounds or complex matrices.[2]
-
Sample Preparation and Derivatization:
-
For esters like this compound, hydrolysis to the corresponding acid and alcohol may be necessary.
-
Hydrolyze 1 mL of the sample using a base (e.g., NaOH).
-
The resulting octanoic acid can then be derivatized with a suitable agent to improve chromatographic retention and ionization efficiency.[2]
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC system.
-
Separate the analytes on a suitable column (e.g., C18).
-
Detect and quantify using a tandem mass spectrometer.
-
Mandatory Visualizations
Experimental Workflow for GC-MS with HS-SPME
Caption: Workflow for this compound Analysis by GC-MS with HS-SPME.
Decision Tree for Analytical Method Selection
Caption: Decision Tree for Selecting an Analytical Method.
References
A Comparative Analysis of Heptyl Octanoate and Hexyl Octanoate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of heptyl octanoate and hexyl octanoate. While both are fatty acid esters with applications in the fragrance and flavor industries, their potential use as excipients in pharmaceutical formulations warrants a closer examination of their characteristics. This document summarizes their key properties, outlines a general synthesis methodology, and presents a logical workflow for their production.
Physicochemical Properties: A Tabulated Comparison
A comprehensive summary of the key physicochemical properties of this compound and hexyl octanoate is presented below. These parameters are crucial for assessing their suitability in various formulation strategies.
| Property | This compound | Hexyl Octanoate |
| Molecular Formula | C15H30O2[1][2] | C14H28O2[3][4] |
| Molecular Weight | 242.40 g/mol [1][2][5] | 228.37 g/mol [3][4][6] |
| Appearance | Colorless, oily liquid[1][5] | Colorless to pale yellow liquid[3] |
| Boiling Point | 290.5 °C[1], 160.00 °C @ 14.00 mm Hg[5] | 259 - 261 °C[3], 307 °C[6] |
| Melting Point | -10 °C[5], -10.6 °C[1] | Not available |
| Density | 0.8520 g/cm³ (30 °C)[5], 0.866 g/cm³[1] | 0.86 g/mL (25 °C)[3] |
| Refractive Index | 1.434[5], 1.437[1] | n20/D 1.427 - 1.431[3], n20/D 1.431 |
| Solubility | Insoluble in water[1][5] | Soluble in organic solvents[3] |
| Odor | Oily, green[1] | Fruity, green, waxy, berry, apple, estery[7] |
| Flash Point | 130 °C[1] | > 110.00 °C[7], 113 °C (closed cup) |
Applications in Pharmaceutical Formulations
Both this compound and hexyl octanoate are recognized for their utility as flavoring agents and fragrance components in various industries, including pharmaceuticals.[3][5] Their ester structure imparts a pleasant fruity aroma. Beyond their sensory attributes, these esters can serve as effective solvents and carriers for active pharmaceutical ingredients (APIs), potentially improving the solubility and bioavailability of drug formulations.[3] In skincare and cosmetic products, hexyl octanoate also functions as an emollient, contributing to skin moisturization and softening while enhancing the texture and spreadability of creams and lotions.[3]
Experimental Protocols: Ester Synthesis
A general method for the synthesis of both this compound and hexyl octanoate is through the direct esterification of the corresponding alcohol with octanoic acid.
Objective: To synthesize this compound or hexyl octanoate via Fischer esterification.
Materials:
-
Octanoic acid
-
Heptanol (for this compound) or Hexanol (for hexyl octanoate)
-
Strong acid catalyst (e.g., sulfuric acid)
-
An organic solvent capable of forming an azeotrope with water (e.g., toluene)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine equimolar amounts of octanoic acid and the corresponding alcohol (heptanol or hexanol).
-
Add a catalytic amount of sulfuric acid.
-
Add a sufficient volume of toluene to facilitate azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and reflux condenser with the reaction flask.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) using a rotary evaporator to yield the crude ester.
-
The crude product can be further purified by distillation under reduced pressure.
Logical Workflow: Ester Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound and hexyl octanoate.
Caption: General workflow for the synthesis of fatty acid esters.
References
Assessing Analytical Methods for Heptyl Octanoate: A Comparative Guide to Linearity and Range
For researchers, scientists, and drug development professionals, the precise and reliable quantification of heptyl octanoate is crucial for ensuring product quality and consistency. This guide provides a comparative analysis of common analytical techniques for the determination of this compound, with a focus on the critical validation parameters of linearity and range. The information presented is based on established analytical methodologies for similar ester compounds and aligns with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Comparison of Analytical Methods
The primary methods for the quantification of esters like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for volatile and semi-volatile compounds such as this compound. It offers high sensitivity and a wide linear range.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) can also be employed, but since this compound lacks a strong chromophore, derivatization may be necessary to achieve adequate sensitivity.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent selectivity and definitive identification, which can be crucial for complex matrices.[6][7]
Below is a summary of expected performance data for these methods based on typical results for similar esters.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | GC-FID | HPLC-UV (with derivatization) | GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99[5] |
| Typical Range | 0.1 - 1.0 mg/mL | 0.05 - 0.5 mg/mL | 0.01 - 0.2 mg/mL |
| Precision (%RSD) | < 2% | < 3% | Intraday < 9.1%, Interday < 9.3%[5] |
| Limit of Detection (LOD) | Low ppm range | Low ppm range | 0.43 µM for octanoate[5] |
| Limit of Quantitation (LOQ) | ng range on-column | ng range on-column | ng range on-column[6] |
| Selectivity | Moderate | Moderate to High | High[6] |
Experimental Protocols
A detailed protocol for the validation of an analytical method is essential for ensuring its suitability for its intended purpose.[1][2][3]
Protocol for Linearity and Range Assessment of a this compound GC-FID Assay
1. Objective: To determine the linearity and analytical range of a GC-FID method for the quantification of this compound.
2. Materials:
-
This compound reference standard
-
High-purity solvent (e.g., hexane or dichloromethane)
-
Volumetric flasks and pipettes
-
GC-FID system
3. Standard Preparation:
-
Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 10 mL of solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For a target range of 0.1 to 1.0 mg/mL, the concentrations could be 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL.
4. Chromatographic Conditions (Typical):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: 100°C hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium or Nitrogen
-
Injection Volume: 1 µL
5. Procedure:
-
Inject each calibration standard in triplicate.
-
Record the peak area for this compound in each chromatogram.
6. Data Analysis:
-
Calculate the mean peak area for each concentration level.
-
Plot a graph of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).
7. Acceptance Criteria:
-
Linearity: The coefficient of determination (r²) should be ≥ 0.99.[8]
-
Range: The specified range is validated by demonstrating that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the range.[2]
Visualizing the Workflow and Relationships
Diagrams can effectively illustrate experimental processes and the interplay between different validation parameters.
References
- 1. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH guideline Q2 (R1): Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Navigating the Disposal of Heptyl Octanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the compliant disposal of heptyl octanoate. While specific institutional and local regulations must always be followed, this document outlines the key considerations and procedures for managing this chemical waste stream. The information presented here is compiled from general laboratory waste management guidelines and safety data sheets (SDS) of structurally similar compounds, as a specific SDS for this compound was not identified in the public domain.
Immediate Safety and Handling
This compound is identified as an irritant[1]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical to minimize exposure. In case of accidental contact or exposure, follow these first-aid measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing difficulties occur, give artificial respiration and consult a physician[2].
-
Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists[2].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician[2].
Spills should be managed by avoiding dust generation for solid forms and containing liquid spills with absorbent materials. The collected waste from a spill should be placed in a suitable, closed container for disposal[3]. Ensure adequate ventilation during cleanup[3].
Quantitative Data: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Significance for Disposal |
| Molecular Formula | C15H30O2[1] | Provides basic chemical identification. |
| Molecular Weight | 242.40 g/mol [1] | Relevant for calculating quantities for disposal. |
| Physical State | Liquid[1] | Requires appropriate liquid waste containers. |
| Boiling Point | 160 °C @ 14 mm Hg[1] | Low volatility at room temperature reduces inhalation risk during handling. |
| Melting Point | -10 °C[1] | Relevant for storage conditions. |
| Solubility in Water | Insoluble[1] | Should not be disposed of down the drain[3]. |
| Primary Hazards | Irritant[1] | Dictates the need for personal protective equipment. |
Experimental Protocol for Disposal
Direct chemical neutralization of this compound in a standard laboratory setting is not recommended without a validated protocol from your institution's Environmental Health and Safety (EHS) department[3]. The primary and safest method for disposal is to collect it as hazardous chemical waste for off-site treatment, likely through incineration.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
-
-
Waste Collection and Containerization:
-
Use a designated, compatible waste container. Plastic bottles are often preferred over glass to minimize the risk of breakage[6]. The container must have a tightly fitting screw cap[5].
-
For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion[7].
-
Ensure the exterior of the waste container is clean and free of contamination[7].
-
-
Labeling:
-
Label the waste container clearly as soon as waste is added[4].
-
Specify the full chemical name: "this compound"[6][9]. Avoid using abbreviations or chemical formulas[6][9].
-
For mixtures, list all chemical components and their approximate concentrations or volumes[5][6].
-
Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information[6][9].
-
-
Storage:
-
Disposal Request and Pickup:
Disposal of Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue[5][8].
-
The rinsate must be collected and disposed of as hazardous waste[4][8].
-
After triple-rinsing, the container can typically be disposed of in the regular trash, though it is best to deface the original label[4].
Disposal Pathway Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Heptyl Octanoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with chemical compounds like Heptyl octanoate. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to address operational questions and build deep trust in laboratory safety and chemical handling practices.
This compound is a fatty acid ester, appearing as a colorless, oily liquid. While it is used as a flavoring agent, it is also classified as an irritant and requires careful handling to minimize exposure and ensure personnel safety.
Essential Safety Information
Hazard Identification and Precautionary Measures:
This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1][2] It is crucial to adhere to the following precautionary statements to ensure safe handling:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P321: Specific treatment (see supplemental first aid instruction on this label).
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to prevent skin and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Impervious gloves, such as nitrile or neoprene, are essential to prevent skin contact. Inspect gloves for any damage before use. |
| Eyes & Face | Safety glasses with side-shields or chemical safety goggles | Protects against splashes. A face shield may be necessary for larger quantities or when there is a significant splash hazard. |
| Body | Laboratory coat or protective clothing | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large-scale operations or in case of aerosol formation. | Ensure adequate ventilation to minimize inhalation of any vapors. For nuisance exposures, a NIOSH-approved respirator for organic vapors may be considered. |
Operational Plan for Safe Handling
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Step 1: Preparation
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
Review the safety information and handling procedures before starting any work.
Step 2: Handling
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when heating or agitating.
-
Avoid direct contact with skin and eyes.
-
Use appropriate tools and equipment to minimize the risk of spills.
-
Keep containers tightly closed when not in use.
Step 3: Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Keep containers tightly sealed to prevent leakage.
Step 4: Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
In case of a spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. Ensure adequate ventilation.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Chemical:
-
Dispose of the chemical in accordance with federal, state, and local environmental regulations.
-
It is recommended to dispose of this material as hazardous waste through a licensed disposal company.[3]
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the chemical itself.
-
Do not reuse empty containers.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
